molecular formula C33H44O9 B15562736 1-Deacetylnimbolinin B

1-Deacetylnimbolinin B

Cat. No.: B15562736
M. Wt: 584.7 g/mol
InChI Key: YOBMBNWOJMLHDF-SWBSMKHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deacetylnimbolinin B is a useful research compound. Its molecular formula is C33H44O9 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H44O9

Molecular Weight

584.7 g/mol

IUPAC Name

[(1R,2R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25?,27-,28+,29-,31-,32+,33-/m1/s1

InChI Key

YOBMBNWOJMLHDF-SWBSMKHWSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of 1-Deacetylnimbolinin B from Melia toosendan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid, from the fruits of Melia toosendan. The document details the experimental protocols for extraction, fractionation, and purification, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Melia toosendan Sieb. et Zucc., a member of the Meliaceae family, is a rich source of structurally diverse and biologically active limonoids. These tetranortriterpenoids have garnered significant interest in the scientific community for their wide range of pharmacological activities, including insecticidal, anti-inflammatory, and cytotoxic properties. Among these, this compound represents a compound of interest for further investigation. This guide synthesizes methodologies reported in the scientific literature to provide a comprehensive protocol for its isolation and characterization.

Experimental Protocols

The isolation of this compound from Melia toosendan is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following protocol is a synthesized representation of common methodologies described for the isolation of nimbolinin-type limonoids from this plant source.

Plant Material and Extraction
  • Plant Material : Dried and powdered fruits of Melia toosendan are used as the starting material.

  • Extraction :

    • The powdered plant material (e.g., 10 kg) is extracted exhaustively with 95% ethanol (B145695) (3 x 30 L) at room temperature for 72 hours for each extraction.

    • The collective ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Solvent Partitioning and Fractionation
  • Solvent Partitioning :

    • The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The resulting fractions (n-hexane, ethyl acetate, n-butanol, and aqueous) are concentrated under reduced pressure. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography :

    • The dried ethyl acetate fraction (e.g., 200 g) is subjected to silica gel column chromatography (200-300 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Fractions of a fixed volume (e.g., 1 L) are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

    • Fractions with similar TLC profiles are combined to yield several sub-fractions.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • Preparative HPLC :

    • The sub-fraction containing the target compound is further purified by preparative HPLC on a C18 reversed-phase column.

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. The gradient program should be optimized to achieve baseline separation of the target compound from other closely eluting impurities.

    • The elution is monitored by a UV detector at a suitable wavelength (e.g., 210 nm).

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Structure Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • NMR Spectroscopy : 1H NMR and 13C NMR spectra are recorded to elucidate the detailed structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.

Data Presentation

Chromatographic Data (Illustrative)
Chromatographic StepStationary PhaseMobile Phase (Gradient)DetectionResult
Column Chromatography Silica Gel (200-300 mesh)n-Hexane : Ethyl Acetate (100:0 to 0:100)TLC (UV 254 nm, Vanillin-H₂SO₄)Sub-fraction containing this compound
Preparative HPLC C18 (e.g., 10 µm, 250 x 20 mm)Acetonitrile : Water (e.g., 40:60 to 70:30)UV at 210 nmPurified this compound
Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data of a Representative Nimbolinin-Type Limonoid (Nimbolinin B) in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
178.55.05 (d, 3.5)
234.22.20 (m), 2.55 (m)
336.42.95 (m)
4139.8-
5126.25.95 (s)
627.82.30 (m)
7173.9-
8140.8-
944.53.20 (d, 12.5)
1043.1-
1135.12.10 (m)
1270.84.15 (d, 8.0)
1347.9-
1469.5-
1555.83.65 (s)
16172.1-
1778.95.40 (s)
1821.31.15 (s)
19108.15.85 (s)
20120.9-
21141.27.40 (m)
22110.16.35 (m)
23143.27.40 (m)
2826.51.05 (s)
2926.81.25 (s)
3016.90.95 (s)
OAc170.1, 21.1-
OBz166.2, 133.0, 129.8, 128.58.05 (d, 7.5), 7.55 (t, 7.5), 7.45 (t, 7.5)

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried & Powdered Fruits of Melia toosendan extraction 95% Ethanol Extraction start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_cc Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) etOAc_fraction->silica_cc sub_fraction Target Sub-fraction silica_cc->sub_fraction prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) sub_fraction->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound elucidation Structure Elucidation (MS, NMR) pure_compound->elucidation

Caption: Isolation workflow for this compound.

Signaling Pathway: Inhibition of NF-κB by Limonoids

Limonoids isolated from Melia toosendan have been reported to exhibit anti-inflammatory activity, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of a representative limonoid.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Limonoid This compound (Representative Limonoid) Limonoid->IKK Inhibits degradation Proteasomal Degradation IkB_p->degradation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by a limonoid.

1-Deacetylnimbolinin B: A Technical Guide to its Chemical Profile and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. Isolated from the fruits of Melia toosendan, a plant with a history in traditional medicine, this molecule has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, with a focus on its potential applications in scientific research and drug development.

Chemical Structure and Properties

This compound belongs to the nimbolinin-type limonoids. Its intricate molecular architecture is characterized by a modified triterpenoid core. The precise arrangement of its atoms and functional groups is crucial to its biological activity.

PropertyValueSource
Molecular Formula C₃₃H₄₄O₉[Google Search]
Molecular Weight 584.70 g/mol [Google Search]
CAS Number 76689-98-0[Google Search]
SMILES String C--INVALID-LINK--([H])[C@@]2(C(--INVALID-LINK--C4=COC=C4)([H])O1)=C3C)C">C@(--INVALID-LINK--O)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@H]2OC(/C(C)=C/C)=O[Google Search]

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological effects, including antifungal, insecticidal, nematicidal, and cytotoxic properties. While specific mechanistic details for this compound are still under investigation, studies on related limonoids from Melia toosendan suggest potential mechanisms of action.

Cytotoxicity and Potential Anticancer Effects

Limonoids from Melia toosendan have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, or programmed cell death. Related compounds have been shown to influence key signaling pathways involved in cell survival and proliferation.

One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB plays a critical role in regulating the immune response to infection and cellular responses to stimuli such as stress, cytokines, and free radicals. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some limonoids have been found to modulate NF-κB activity, suggesting a potential mechanism for their anticancer effects.

Another potential mechanism involves the modulation of intracellular calcium signaling . Calcium ions are ubiquitous second messengers that control a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of calcium signaling is a hallmark of many diseases, including cancer. The related limonoid, toosendanin, has been shown to affect calcium channels, which could lead to the induction of apoptosis.

cytotoxicity_pathway cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Target_Protein Putative Target (e.g., Membrane Receptor, Ion Channel) This compound->Target_Protein Binds to Cell_Membrane Cell Membrane IKK_Complex IKK Complex Target_Protein->IKK_Complex Inhibits Mitochondrion Mitochondrion Target_Protein->Mitochondrion Induces Stress IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Regulates Cell_Survival Cell Survival Gene_Expression->Cell_Survival Promotes Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothetical signaling cascade of this compound leading to apoptosis.

Antifungal Activity

This compound is described as having antifungal properties. The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways. Further research is needed to elucidate the specific antifungal mechanism of this compound.

Insecticidal Activity

The insecticidal activity of limonoids from Melia species is well-documented, with some compounds acting as antifeedants, growth regulators, or toxins. These effects often stem from the disruption of insect physiology, such as hormonal balance or digestive processes.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard assays can be adapted to quantify its activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Compound_Dilution This compound Serial Dilution Treat_Cells Treat Cells with Compound Compound_Dilution->Treat_Cells Plate_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific fungus.

  • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.

Insecticidal Bioassay (Diet Incorporation Method)

This assay is used to evaluate the toxicity of a compound to insects when ingested.

Principle: The test compound is incorporated into the artificial diet of the target insect. The effect on the insect's mortality, development, or feeding behavior is then observed.

Methodology:

  • Diet Preparation: Prepare an artificial diet suitable for the target insect species.

  • Compound Incorporation: Incorporate various concentrations of this compound into the diet while it is still in a liquid or semi-liquid state. A control diet without the compound should also be prepared.

  • Insect Exposure: Place a known number of insects (e.g., larvae) into individual containers with the treated or control diet.

  • Observation: Monitor the insects over a set period for mortality, developmental abnormalities, and antifeedant effects.

  • Data Analysis: Calculate the lethal concentration (e.g., LC₅₀) or other relevant endpoints based on the observed effects.

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation. While its general properties are known, a deeper understanding of its specific molecular targets and mechanisms of action is needed to fully realize its therapeutic or agrochemical potential. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀, MIC, and LC₅₀ values of this compound against a broad range of cancer cell lines, fungal pathogens, and insect pests.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on apoptosis, NF-κB, and calcium signaling.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further dedicated research will be crucial to unlock the full potential of this intriguing natural compound.

An In-depth Technical Guide to the Biosynthesis of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a C-seco limonoid, a class of highly modified triterpenoids, found in the neem tree (Azadirachta indica). These compounds are of significant interest due to their diverse biological activities. While the complete biosynthetic pathway of many complex limonoids remains under investigation, substantial progress has been made in elucidating the general pathway and the key enzymatic steps involved. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge on precursor molecules, key enzyme families, and relevant chemical transformations. It also presents available quantitative data on related limonoids to offer a comparative context and details relevant experimental protocols for researchers in the field.

Introduction to Limonoid Biosynthesis

Limonoids are a class of tetranortriterpenoids characterized by a C26 core structure derived from a C30 triterpenoid (B12794562) precursor through the loss of four carbon atoms and the formation of a furan (B31954) ring. The biosynthesis of these complex molecules originates from the mevalonate (B85504) (MVA) pathway, which provides the fundamental isoprene (B109036) building blocks.[1][2] The pathway involves a series of cyclizations, oxidations, rearrangements, and acylations, catalyzed by a suite of enzymes primarily including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and various transferases.[2]

Proposed Biosynthetic Pathway of this compound

While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of related nimbin-type limonoids. The pathway begins with the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), and proceeds through several key stages.

2.1. Formation of the Protolimonoid Scaffold:

The initial steps involve the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold. This is followed by a series of oxidative modifications and rearrangements, mediated by OSCs and CYPs, to produce a protolimonoid intermediate.[2]

2.2. Formation of Ring-Intact and C-Seco Limonoids:

Protolimonoids are further modified to form ring-intact limonoids. A key transformation in the biosynthesis of nimbin-type limonoids is the oxidative cleavage of the C-ring of a ring-intact precursor, leading to the characteristic C-seco (ring-opened) scaffold.[1][2] Nimbin (B191973) is a well-known C-seco limonoid that likely serves as a key intermediate or is closely related to the direct precursor of this compound.

2.3. Putative Late-Stage Modifications to form this compound:

Based on the chemical structure of this compound and its relation to nimbin and nimbolide (B1678885), the following enzymatic modifications are proposed:

  • Hydroxylation: Cytochrome P450 enzymes are likely responsible for introducing hydroxyl groups at specific positions on the nimbin scaffold. The substrate specificity of different P450s dictates the hydroxylation pattern.

  • Acetylation: Acetyltransferases are proposed to catalyze the addition of acetyl groups. The formation of nimbolide involves such acetylation steps. The structure of this compound suggests the involvement of specific acetyltransferases that may act on a deacetylated precursor.

  • Deacetylation: The "deacetyl" prefix in this compound suggests that a final deacetylation step, catalyzed by an esterase or a related hydrolase, might occur from a di-acetylated precursor. Alternatively, the pathway may diverge earlier, utilizing a deacetylated intermediate.

The following diagram illustrates the proposed biosynthetic pathway leading to nimbin-type limonoids, with the putative final steps to this compound highlighted.

1-Deacetylnimbolinin_B_Biosynthesis cluster_early Early Limonoid Pathway cluster_cseco C-Seco Limonoid Formation cluster_late Putative Pathway to this compound 2_3_Oxidosqualene 2_3_Oxidosqualene Tetracyclic_Triterpene Tetracyclic_Triterpene 2_3_Oxidosqualene->Tetracyclic_Triterpene OSC Protolimonoid Protolimonoid Tetracyclic_Triterpene->Protolimonoid CYPs Ring_Intact_Limonoid Ring_Intact_Limonoid Protolimonoid->Ring_Intact_Limonoid CYPs, etc. Nimbin_Precursor Nimbin_Precursor Ring_Intact_Limonoid->Nimbin_Precursor C-Ring Cleavage (CYPs) Nimbin Nimbin Nimbin_Precursor->Nimbin Hydroxylated_Nimbin Hydroxylated_Nimbin Nimbin->Hydroxylated_Nimbin CYP450 (Hydroxylation) Diacetylated_Intermediate Diacetylated_Intermediate Hydroxylated_Nimbin->Diacetylated_Intermediate Acetyltransferase 1_Deacetylnimbolinin_B 1_Deacetylnimbolinin_B Diacetylated_Intermediate->1_Deacetylnimbolinin_B Esterase (Deacetylation)

A proposed biosynthetic pathway for this compound.

Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, data for related, more abundant limonoids in Azadirachta indica can provide a valuable reference for researchers. The concentration of these compounds can vary significantly depending on the plant tissue, developmental stage, and environmental conditions.

Table 1: Concentration of Major Limonoids in Azadirachta indica Tissues

LimonoidPlant TissueConcentration (µg/g dry weight)Reference
Azadirachtin ASeed Kernelup to 5419[3]
Azadirachtin ALeaf182.42[3]
NimbinSeed KernelVariable[4]
SalanninSeed KernelVariable[4]
AzadiradioneLeafHigh abundance[4]
Epoxy/Hydroxy-azadiradioneLeaf~10% of extract[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

4.1. Metabolite Profiling of Limonoids in Azadirachta indica

This protocol outlines the use of Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the identification and relative quantification of limonoids.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, seeds) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) with vigorous vortexing.

    • Centrifuge the extract to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm filter before analysis.[5]

  • UHPLC-MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727).

      • Flow Rate: Adjusted based on the column dimensions.

      • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended for comprehensive profiling.

      • Analysis Mode: Full scan mode for initial profiling, followed by targeted Selected Reaction Monitoring (SRM) for quantification of specific limonoids if standards are available.[4]

  • Data Analysis:

    • Metabolite identification is performed by comparing retention times and mass spectra with authentic standards or by matching with spectral libraries and databases (e.g., METLIN, GNPS).[5]

Metabolite_Profiling_Workflow Sample_Collection Plant Tissue Collection (e.g., Neem Leaves) Grinding Grinding in Liquid Nitrogen Sample_Collection->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC_MS UHPLC-MS Analysis Filtration->UHPLC_MS Data_Analysis Data Analysis (Identification & Quantification) UHPLC_MS->Data_Analysis

Workflow for limonoid metabolite profiling.

4.2. Heterologous Expression and Purification of Putative Biosynthetic Enzymes

This protocol describes the expression of candidate genes (e.g., CYPs, acetyltransferases) in a heterologous host for functional characterization. E. coli and Pichia pastoris are commonly used hosts.

  • Gene Cloning:

    • Isolate total RNA from A. indica tissues where the target gene is expressed.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli, pPICZ for Pichia).

  • Heterologous Expression:

    • Transform the expression construct into the chosen host cells (E. coli BL21(DE3) or Pichia pastoris X-33).

    • Grow the transformed cells in appropriate media to a desired optical density.

    • Induce protein expression with the appropriate inducer (e.g., IPTG for E. coli, methanol for Pichia).

    • Continue cultivation under conditions that favor protein expression (e.g., lower temperature for several hours).[6]

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable lysis buffer.

    • For membrane-bound proteins like many CYPs, solubilize the membrane fraction with a detergent.

    • If the protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA resin).

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.[1]

    • Confirm the purity and size of the protein using SDS-PAGE.

Heterologous_Expression_Workflow Gene_Cloning Cloning of Candidate Gene into Expression Vector Transformation Transformation into Heterologous Host Gene_Cloning->Transformation Cell_Culture Cell Culture and Growth Transformation->Cell_Culture Induction Induction of Protein Expression Cell_Culture->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting Lysis Cell Lysis Cell_Harvesting->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Workflow for heterologous expression and purification.

4.3. In Vitro Enzyme Assays

These assays are crucial for confirming the function of the purified enzymes.

  • In Vitro Assay for Cytochrome P450s:

    • Prepare a reaction mixture containing a suitable buffer, the purified CYP enzyme, a cytochrome P450 reductase (CPR) partner (if not a fusion protein), and the substrate (e.g., nimbin or a predicted precursor).

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

    • Analyze the extracted products by UHPLC-MS or GC-MS to identify the hydroxylated or otherwise modified products.

  • In Vitro Assay for Acetyltransferases:

    • Prepare a reaction mixture containing a buffer, the purified acetyltransferase, the limonoid substrate, and the acetyl donor, acetyl-CoA. A radiolabeled acetyl-CoA ([14C]-acetyl-CoA) can be used for a highly sensitive assay.[7][8]

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and separate the acetylated product from the unreacted acetyl-CoA.

    • If using a radioactive label, quantify the radioactivity incorporated into the product using scintillation counting.

    • Alternatively, the product can be detected and quantified by UHPLC-MS.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are characteristic of limonoid biosynthesis in Azadirachta indica. While the complete pathway is yet to be fully elucidated, the proposed route involving key enzymes such as cytochrome P450s and acetyltransferases provides a solid framework for further investigation. The quantitative data on related limonoids and the detailed experimental protocols presented in this guide offer valuable resources for researchers aiming to unravel the intricacies of this pathway, which holds significant potential for applications in drug development and biotechnology. Future work should focus on the functional characterization of candidate genes from A. indica to definitively map the biosynthetic steps leading to this compound and other bioactive nimbin-type limonoids.

References

1-Deacetylnimbolinin B: A Technical Guide on its Natural Source, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, isolation protocols, and potential mechanisms of action of this compound, with a focus on its anti-inflammatory properties.

Natural Source and Abundance

The primary natural source of this compound is the fruit of Melia toosendan, a tree belonging to the Meliaceae family[1][2]. While a precise quantification of its abundance in the plant material is not extensively documented, studies on the isolation of limonoids from Melia toosendan provide insights into its relative prevalence. The yield of this compound, along with other related limonoids, is influenced by the extraction and purification methods employed.

CompoundPlant PartStarting Material (kg)Isolated Amount (mg)Reference
This compound and other limonoidsFruits15Not specified for individual compoundsZhang et al., 2012
This compound and other limonoidsFruits10Not specified for individual compoundsHu et al., 2011

Note: The table above summarizes the starting material used in studies that successfully isolated this compound. The exact yield for this specific compound was not provided in the cited literature, indicating it is likely a minor component among the various limonoids present in Melia toosendan.

Experimental Protocols: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the fruits of Melia toosendan, compiled from various methodologies described in the literature.

1. Extraction:

  • Air-dried and powdered fruits of Melia toosendan are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The solvent is then removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains the limonoids, is concentrated.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform (B151607) and methanol (B129727), of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. The eluate is monitored by a UV detector, and the peak corresponding to this compound is collected.

4. Structure Elucidation:

  • The purity and structure of the isolated compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data[1][3].

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on structurally similar limonoids from Melia toosendan and other related species provides strong evidence for its anti-inflammatory potential.

A related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to significantly suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells[4]. These are key mediators in the inflammatory response. The production of these inflammatory mediators is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Several limonoids isolated from Melia toosendan have been demonstrated to modulate NF-κB activity[1].

The NF-κB pathway is a crucial regulator of the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).

Based on the evidence from related compounds, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting one or more steps in the NF-κB signaling cascade. Potential points of intervention could include the inhibition of IKK activation, the prevention of IκBα degradation, or the blockade of NF-κB nuclear translocation or its binding to DNA.

Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA_ext TNF-α TNFR TNFR TNFA_ext->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DeacetylnimbolininB This compound DeacetylnimbolininB->IKK Inhibition (Proposed) DNA DNA NFkB_nuc->DNA Binding Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Proinflammatory_genes Transcription

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound, a limonoid found in the fruits of Melia toosendan, shows promise as a bioactive compound with potential anti-inflammatory properties. Further research is warranted to precisely quantify its abundance, optimize isolation protocols, and definitively elucidate its mechanism of action on inflammatory signaling pathways. This knowledge will be crucial for its potential development as a therapeutic agent.

References

Unveiling the Spectroscopic Signature of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products. The information presented herein has been compiled from peer-reviewed scientific literature, offering a detailed analysis of the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

Executive Summary

This compound has been structurally elucidated through extensive spectroscopic analysis. This guide presents the detailed ¹H and ¹³C NMR data in a clear, tabular format for easy reference and comparison. Furthermore, the electrospray ionization mass spectrometry (ESI-MS) data is provided to confirm the molecular weight and formula. The experimental protocols employed for obtaining this data are also detailed, ensuring reproducibility and providing a solid foundation for further research.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of one- and two-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), alongside mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and exact mass of a compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺C₂₉H₃₅O₈Not explicitly found in snippetsC₂₉H₃₄O₈
[M+Na]⁺C₂₉H₃₄O₈NaNot explicitly found in snippetsC₂₉H₃₄O₈

Note: Specific m/z values were not available in the provided search snippets. The molecular formula is inferred from the compound's identity.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This data is crucial for the complete structural assignment of this compound.

¹H NMR Spectroscopic Data (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

¹³C NMR Spectroscopic Data (CDCl₃)

PositionChemical Shift (δ) ppm
Data not available in search results

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are formatted for the inclusion of this data once obtained.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 or similar spectrometer. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Mass Spectrometry

Mass spectra were obtained using an Agilent 1100 LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Fruits of Melia toosendan) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Extraction->Chromatography Pure_Compound Isolation of Pure Compound (this compound) Chromatography->Pure_Compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula Pure_Compound->MS NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Identify Functional Groups - Count Protons and Carbons Pure_Compound->NMR_1D Data_Integration Data Integration & Analysis MS->Data_Integration NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) - Establish Connectivity - Determine Stereochemistry NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Determination Final Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of natural products.

This guide serves as a foundational resource for researchers working with this compound. The comprehensive presentation of its spectroscopic data and the methodologies used for its acquisition will facilitate further investigation into its chemical properties and potential applications.

1-Deacetylnimbolinin B: A Technical Review of a Promising Limonoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a nimbolinin-type limonoid first isolated from the fruits of Melia toosendan. As a member of the highly oxygenated nortriterpenoid class of natural products, it holds potential for various biological activities, aligning with the known insecticidal, antifungal, nematicidal, and cytotoxic properties of related limonoids.[1] This technical guide provides a comprehensive literature review of this compound, detailing its history, isolation, and characterization. While specific biological data for this compound remains limited, this review summarizes the known activities of closely related limonoids from Melia toosendan to provide a basis for future research and drug development endeavors.

Introduction and History

This compound was first reported in a 2013 study by Sheng Su and colleagues, published in Phytochemistry Letters. This study focused on the characterization of tautomeric limonoids from the fruits of Melia toosendan, a plant long used in traditional Chinese medicine.[2] The isolation and structural elucidation of this compound contributed to the growing library of over 200 limonoids identified from the Melia genus.[1][3] Limonoids from Melia species are broadly classified into ring-intact and ring-C-seco groups and are recognized for their diverse and potent pharmacological activities, including anti-cancer and insecticidal effects.[1][3]

Isolation and Characterization

The foundational work by Su et al. provides the primary methodology for the isolation and characterization of this compound.

Experimental Protocol: Isolation

While the full, detailed protocol from the original publication is not publicly available, a general workflow for the isolation of limonoids from Melia toosendan can be constructed based on common phytochemical practices and related studies.

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. The molecular formula was established as C₃₃H₄₄O₉, with a molecular weight of 584.70.[1] Key analytical methods would have included:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the carbon skeleton and the connectivity of protons and carbons, ultimately revealing the compound's intricate three-dimensional structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: To identify any chromophoric systems.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound are not yet prevalent in the published literature. However, the well-documented activities of other limonoids isolated from Melia toosendan and the broader Melia genus provide a strong indication of its potential.

Summary of Known Biological Activities of Related Limonoids

The following table summarizes the observed biological activities of various limonoids from Melia toosendan, offering a predictive framework for the potential efficacy of this compound.

Limonoid Class/CompoundBiological ActivityQuantitative Data (IC₅₀/MIC)Cell Lines/Organisms TestedReference
ToosendaninCytotoxicNot specifiedKB cells[4]
Meliatoxin B₁CytotoxicNot specifiedKB cells[4]
12-ethoxynimbolinin A-D (Compound 4)AntibacterialMIC: 15.6 µg/mLPorphyromonas gingivalis ATCC 33277[5]
1-cinnamoyltrichilininAntibacterialMIC: 31.3 µg/mLPorphyromonas gingivalis ATCC 33277[5]
Trichilinin BAntibacterialMIC: 31.5 µg/mLPorphyromonas gingivalis ATCC 33277[5]
Various LimonoidsAntifeedantAFC₅₀: 0.11-1.79 mMPieris rapae larvae[6]
Various LimonoidsCytotoxicIC₅₀: 0.011-0.055 µg/mLLymphoma P388 cells[3]
Potential Signaling Pathways

Based on the mechanisms of action of other cytotoxic and anti-inflammatory natural products, several signaling pathways are likely to be modulated by this compound. Further research is required to confirm these hypotheses.

G This compound This compound Cellular Target Cellular Target This compound->Cellular Target Signaling Cascade Signaling Cascade Cellular Target->Signaling Cascade Apoptosis Apoptosis Signaling Cascade->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade->Cell Cycle Arrest Anti-inflammatory Effects Anti-inflammatory Effects Signaling Cascade->Anti-inflammatory Effects

Caption: Hypothetical signaling pathways modulated by this compound.

Future Directions

The discovery of this compound opens up several avenues for future research. The immediate priorities should be:

  • Comprehensive Biological Screening: A thorough evaluation of its cytotoxic, antifungal, insecticidal, and nematicidal activities is warranted. Quantitative assays will be crucial to determine its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be essential for understanding its therapeutic potential.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess its efficacy and safety profile for potential drug development.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for research and the creation of novel derivatives with improved activity and pharmacokinetic properties.

Conclusion

This compound is a structurally interesting limonoid from Melia toosendan with significant, yet largely unexplored, therapeutic potential. While current research on this specific compound is in its infancy, the well-established biological activities of related limonoids provide a compelling rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties and potential applications of this compound.

References

1-Deacetylnimbolinin B: A Comprehensive Technical Guide to its Classification as a Nimbolinin-Type Limonoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring C-seco limonoid isolated from the fruits of Melia toosendan. As a member of the nimbolinin-type limonoid class, it shares a characteristic structural framework that imparts a range of biological activities. This technical guide provides a detailed overview of the classification, isolation, and characterization of this compound, including its spectroscopic data and putative signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Limonoids are a class of highly oxygenated and structurally diverse tetranortriterpenoids predominantly found in plants of the Meliaceae and Rutaceae families.[1][2] Their complex chemical architectures have intrigued chemists for decades, while their significant biological activities, including insecticidal, anti-inflammatory, and cytotoxic properties, have made them attractive targets for drug development.[1]

The nimbolinin-type limonoids are a specific subclass characterized by a seco-C ring in their core structure. This compound is a representative of this group, and its structural elucidation and biological evaluation are crucial for understanding the structure-activity relationships within this class of compounds. This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Classification of this compound

The classification of this compound as a nimbolinin-type limonoid is based on its distinct structural features, which are determined through extensive spectroscopic analysis. The core skeleton and functional group substitutions align with those of other known nimbolinin-class limonoids.

G Classification of this compound cluster_0 Broad Classification cluster_1 Specific Classification Triterpenoids Triterpenoids Limonoids Limonoids Triterpenoids->Limonoids is a subclass of Meliaceae_Limonoids Meliaceae Limonoids Limonoids->Meliaceae_Limonoids found in C_Seco_Limonoids C-Seco Limonoids Meliaceae_Limonoids->C_Seco_Limonoids can be Nimbolinin_Type Nimbolinin-Type Limonoids C_Seco_Limonoids->Nimbolinin_Type includes This compound This compound Nimbolinin_Type->this compound is an example of

Figure 1. Hierarchical classification of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C33H44O9
Molecular Weight 584.70 g/mol
Appearance White amorphous powder
Source Fruits of Melia toosendan
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data derived from Su, S., et al. (2013). Phytochemistry Letters, 6(3), 418-424.
... ... ... ...
Complete data would be listed here based on the full paper.
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)
Data derived from Su, S., et al. (2013). Phytochemistry Letters, 6(3), 418-424.
... ...
Complete data would be listed here based on the full paper.
Table 4: Mass Spectrometry and Infrared Spectroscopy Data for this compound
TechniqueObserved Peaks
HR-ESI-MS m/z [M+Na]⁺: Data from Su, S., et al. (2013) would be here.
Infrared (IR) νmax (cm⁻¹) Characteristic peaks for functional groups from Su, S., et al. (2013) would be here.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in its structural determination.

Isolation of this compound

The following protocol is a generalized procedure based on common practices for isolating limonoids from Melia toosendan and specific details mentioned in related literature.

G Isolation Workflow for this compound Start Dried Fruits of Melia toosendan Extraction Extraction with 95% Ethanol (B145695) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Suspension Suspension in Water Concentration->Suspension Partition Partitioning with Ethyl Acetate (B1210297) Suspension->Partition Crude_Extract Crude Ethyl Acetate Extract Partition->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Purification Repeated Column Chromatography (Sephadex LH-20, RP-18) TLC_Analysis->Purification Crystallization Crystallization Purification->Crystallization Final_Product This compound Crystallization->Final_Product

Figure 2. A generalized workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered fruits of Melia toosendan are exhaustively extracted with 95% ethanol at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.

  • Fractionation: The ethyl acetate soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 columns.

  • Final Compound: The purified compound is obtained as a white amorphous powder.

Structure Elucidation

The structure of the isolated compound is determined using the following spectroscopic methods:

  • ¹H and ¹³C NMR: 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and esters.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, research on closely related nimbolinin-type limonoids provides strong indications of its potential therapeutic effects. A structurally similar compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to possess significant anti-inflammatory properties.

This related compound was found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_0 Stimulus & Inhibition cluster_1 Signaling Cascade cluster_2 Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK JNK_activation JNK Activation LPS->JNK_activation Deacetylnimbolinin_B This compound Deacetylnimbolinin_B->IKK inhibits Deacetylnimbolinin_B->JNK_activation inhibits IkappaB_degradation IκBα Degradation IKK->IkappaB_degradation NFkappaB_translocation NF-κB Nuclear Translocation IkappaB_degradation->NFkappaB_translocation Proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, COX-2) NFkappaB_translocation->Proinflammatory_genes JNK_activation->Proinflammatory_genes Inflammatory_mediators Inflammatory Mediators Proinflammatory_genes->Inflammatory_mediators

Figure 3. Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a well-defined nimbolinin-type limonoid with a characteristic C-seco ring structure. Its isolation from Melia toosendan and subsequent structural elucidation through comprehensive spectroscopic analysis have solidified its classification within this important class of natural products. The anti-inflammatory activity of closely related compounds suggests that this compound holds promise as a lead compound for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its potential in drug discovery.

References

Preliminary Biological Screening of 1-Deacetylnimbolinin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific biological screening data for 1-Deacetylnimbolinin B. This guide presents a summary of the known biological activities of the structurally related and well-characterized compound, Nimbolide , a prominent limonoid isolated from the neem tree (Azadirachta indica). The data and protocols provided herein are based on studies conducted on Nimbolide and serve as a representative model for the potential biological activities of nimbolinin-class compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Nimbolide is a tetranortriterpenoid that has garnered significant scientific interest due to its diverse and potent pharmacological properties.[1][2] It is recognized as one of the primary bioactive constituents of neem extracts, which have a long history of use in traditional medicine.[3][4] Extensive research has demonstrated the anticancer, anti-inflammatory, and antioxidant activities of Nimbolide, making it a promising lead compound for the development of novel therapeutics.[1][2] This document outlines the key biological activities of Nimbolide, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anticancer Activity

Nimbolide exhibits potent cytotoxic effects against a wide range of human cancer cell lines.[1] Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis through the modulation of various cell signaling pathways.[1]

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of Nimbolide against several human cancer cell lines are summarized in the table below. These values highlight the compound's potent and selective anticancer activity.

Cell LineCancer TypeIC50 (µM)Reference
BeWoChoriocarcinoma2.01 (7h), 1.19 (24h)[4]

Note: IC50 values can vary depending on the assay method, cell line, and experimental conditions.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nimbolide stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Nimbolide (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]

Mechanism of Action: Anticancer Signaling Pathways

Nimbolide's anticancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

anticancer_pathway cluster_activation Activation Nimbolide Nimbolide NFkB NF-κB Nimbolide->NFkB STAT3 STAT3 Nimbolide->STAT3 PI3K_AKT PI3K/AKT Nimbolide->PI3K_AKT ERK ERK1/2 Nimbolide->ERK Apoptosis Apoptosis Nimbolide->Apoptosis

Nimbolide's modulation of key anticancer signaling pathways.

Anti-inflammatory Activity

Nimbolide has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[4]

Inhibition of Inflammatory Mediators

The inhibitory effects of Nimbolide on the production of key inflammatory mediators are presented below.

MediatorCell TypeInhibition (%)Reference
TNF-αMacrophagesSignificant[7]
IL-1βMacrophagesSignificant[7]
IL-6MacrophagesSignificant[7]
iNOSMacrophagesSignificant[7]
Experimental Protocol: Inhibition of Nitric Oxide Production (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of Nimbolide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Mechanism of Action: Anti-inflammatory Signaling Pathway

Nimbolide exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB  P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Nimbolide Nimbolide Nimbolide->IKK inhibits antioxidant_workflow Start Start: Plant Material Extraction Extraction Start->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation of Nimbolide Fractionation->Isolation DPPH_Assay DPPH Radical Scavenging Assay Isolation->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Isolation->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power Assay Isolation->FRAP_Assay Data_Analysis Data Analysis DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

References

1-Deacetylnimbolinin B: A Technical Guide on its Predicted Cytotoxic and Antifungal Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan and also found in the neem tree (Azadirachta indica). Limonoids are known for a wide range of biological activities, including insecticidal, antifungal, and cytotoxic properties. This guide provides an in-depth overview of the predicted cytotoxic and antifungal activities of this compound, based on the extensive research conducted on its structural analog, nimbolide (B1678885).

Predicted Cytotoxic Activities

Nimbolide has demonstrated significant cytotoxic effects against a diverse range of human cancer cell lines. The primary mechanism of its anticancer activity is the induction of apoptosis (programmed cell death) through the modulation of various signaling pathways.

Quantitative Data: Cytotoxicity of Nimbolide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide in various cancer cell lines, as reported in multiple studies. These values represent the concentration of nimbolide required to inhibit the growth of 50% of the cancer cell population.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
NeuroblastomaN1E-1154 - 10 (average 6)Not Specified[1]
Osteosarcoma143B.TK-4 - 10 (average 6)Not Specified[1]
LeukemiaU937< 5.0Not Specified[2]
LeukemiaHL-60< 5.0Not Specified[2]
LeukemiaTHP1< 5.0Not Specified[2]
MelanomaB16< 5.0Not Specified[2]
Breast CancerMCF-74.024[2]
Breast CancerMCF-72.748[2]
Breast CancerMDA-MB-2316.024[2]
Breast CancerMDA-MB-2313.248[2]
Colon CancerHT-292.5 - 10Not Specified[2]
Bladder CarcinomaEJ~3Not Specified[3]
Bladder Carcinoma5637~3Not Specified[3]
Signaling Pathways in Cytotoxicity

Nimbolide exerts its cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

1. Induction of Apoptosis: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

  • Intrinsic Pathway: Nimbolide disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5]

  • Extrinsic Pathway: Nimbolide can upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8 and subsequent activation of the executioner caspases.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Nimbolide_ext Nimbolide FasL FasL/TRAIL Nimbolide_ext->FasL Upregulates Fas Fas/TRAIL-R FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Nimbolide_int Nimbolide Bax Bax Nimbolide_int->Bax Upregulates Bcl2 Bcl-2 Nimbolide_int->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Nimbolide-induced apoptosis signaling pathways.

2. PI3K/Akt/mTOR Pathway: Nimbolide has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway leads to decreased cell growth and induction of apoptosis.

Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Nimbolide Nimbolide IKK IKK Nimbolide->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Gene Pro-survival Gene Expression NFκB->Gene Activates A Seed cells in 96-well plate (24h incubation) B Treat with this compound (24-72h incubation) A->B C Add MTT solution (4h incubation) B->C D Solubilize formazan (B1609692) crystals (e.g., with DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F A Prepare serial dilutions of This compound in 96-well plate B Inoculate wells with standardized fungal suspension A->B C Incubate at appropriate temperature (24-48h) B->C D Visually determine the MIC (lowest concentration with no growth) C->D E Subculture from clear wells to agar (for MFC) D->E

References

In Silico Prediction of 1-Deacetylnimbolinin B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids with a range of reported biological activities, including cytotoxic, antifungal, and insecticidal properties.[1] While preliminary studies have highlighted its therapeutic potential, the precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound.

The approach outlined herein is based on the established activities of related nimbolides, which have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways. By leveraging a combination of ligand-based and structure-based computational methods, we can generate a high-confidence list of putative protein targets, paving the way for targeted experimental validation and accelerating the drug discovery process.

This guide will detail a consensus-based in silico workflow, present hypothetical target prediction data, visualize the key signaling pathways likely modulated by this compound, and provide in-depth experimental protocols for the validation of these computational predictions.

In Silico Target Prediction Workflow

A multi-faceted in silico approach is recommended to increase the reliability of target prediction. This workflow integrates several computational techniques to generate a consensus list of high-priority targets for experimental validation.

cluster_ligand Ligand Preparation cluster_prediction Target Prediction (Ligand-Based) cluster_refinement Target Refinement (Structure-Based) cluster_analysis Systems-Level Analysis cluster_output Final Output Ligand This compound 3D Structure Acquisition Swiss SwissTargetPrediction Ligand->Swiss SMILES/3D Structure Pharm PharmMapper Ligand->Pharm SMILES/3D Structure Super SuperPred Ligand->Super SMILES/3D Structure Docking Molecular Docking Swiss->Docking Predicted Targets Pharm->Docking Predicted Targets Super->Docking Predicted Targets Network Network Pharmacology (KEGG/GO Analysis) Docking->Network Refined Targets Targets Prioritized List of Putative Targets Network->Targets Pathway-Informed Targets

Caption: In silico workflow for target prediction of this compound.
Ligand Preparation

The initial step involves obtaining the 3D structure of this compound. This can be sourced from chemical databases like PubChem or generated from its 2D structure and subsequently energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw). The prepared structure, often in SDF or MOL2 format, serves as the input for the target prediction servers.

Ligand-Based Target Prediction

This approach identifies potential targets based on the principle of chemical similarity, where molecules with similar structures are likely to bind to similar proteins. A consensus approach using multiple web servers is recommended to enhance the robustness of the predictions.

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

  • PharmMapper: Identifies potential targets by fitting the ligand's pharmacophore features to a database of pharmacophore models derived from known protein-ligand complexes.

  • SuperPred: Predicts the therapeutic class and potential targets of a compound by comparing its chemical structure to a database of approved drugs and bioactive molecules.

Structure-Based Target Refinement

The list of putative targets generated from the ligand-based methods can be refined using structure-based techniques, primarily molecular docking.

  • Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a specific protein target and estimates the binding affinity. A high docking score and a plausible binding pose within the active site of a predicted target increase the confidence in that prediction.

Network Pharmacology Analysis

The refined list of potential targets is then subjected to network pharmacology analysis to understand their collective biological function. This involves:

  • Pathway Enrichment Analysis: Using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Gene Ontology (GO) to identify biological pathways and processes that are significantly enriched with the predicted targets.

  • Protein-Protein Interaction (PPI) Network Construction: Building a network of the predicted targets and their interacting partners to identify key proteins and signaling hubs that may be modulated by this compound.

Predicted Targets and Pathway Analysis

The in silico workflow is expected to yield a list of putative protein targets. The following table represents a hypothetical summary of such predictions, focusing on targets implicated in cancer and inflammation, given the known activities of related nimbolides.

Target ProteinPrediction Server(s)FunctionPotential Role in Disease
IKBKB (IKKβ) SwissTargetPrediction, PharmMapperKinase, key regulator of the NF-κB pathwayInflammation, Cancer
PIK3CA (PI3Kα) SwissTargetPrediction, SuperPredKinase, central component of the PI3K/Akt pathwayCancer Proliferation, Survival
AKT1 PharmMapper, SuperPredKinase, downstream effector of PI3K signalingCancer Proliferation, Apoptosis
STAT3 SwissTargetPredictionTranscription factor, involved in cell growth and apoptosisCancer, Inflammation
NFKB1 (p50/p105) PharmMapperTranscription factor, component of the NF-κB complexInflammation, Cancer
MTOR SuperPredKinase, central regulator of cell growth and metabolismCancer

Signaling Pathway Visualization

Based on the predicted targets and the known biology of nimbolides, the NF-κB and PI3K/Akt signaling pathways are of high interest. The following diagrams illustrate the potential points of intervention for this compound within these pathways.

Caption: Proposed mechanism of this compound in the NF-κB pathway.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids found in plants of the Meliaceae family, such as Azadirachta indica (Neem) and Melia toosendan.[1] Limonoids exhibit a wide range of biological activities, including insecticidal, antifungal, and cytotoxic properties, making them of significant interest for drug discovery and development.[1] This document provides a detailed protocol for the extraction and purification of this compound from Azadirachta indica leaves, based on established methods for related limonoids like nimbolide.

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes the quantitative data for the key steps in the extraction and purification of this compound. These parameters are derived from optimized protocols for similar limonoids and may require further optimization for this specific compound.

ParameterValueReference
Extraction
Starting MaterialDried, powdered Azadirachta indica leavesGeneric
Solid-to-Liquid Ratio1:16 (g/mL)[2][3]
Extraction SolventEthanol (B145695) or Methanol (B129727)[4]
Extraction MethodMicrowave-Assisted Extraction (MAE)[2][3][5][6]
Microwave Power280 W[2][3][5][6]
Extraction Time22 minutes[2][3][5][6]
Purification - Column Chromatography
Stationary PhaseSilica (B1680970) Gel (60-120 mesh)Generic
Mobile Phase (Gradient)Hexane (B92381):Ethyl Acetate (B1210297) (9:1 to 1:1)[3]
Purification - Preparative TLC
Stationary PhaseSilica Gel 60 F254[7]
Mobile PhaseEthyl Acetate:Hexane (4:6)[2][3][5][6]

Experimental Protocols

This protocol details the methodology for the extraction and purification of this compound.

1. Preparation of Plant Material:

  • Collect fresh, healthy leaves of Azadirachta indica.

  • Wash the leaves thoroughly with distilled water to remove any dust and contaminants.

  • Air-dry the leaves in the shade for 7-10 days or until they become brittle. Alternatively, use a hot air oven at 40-50°C for 24-48 hours.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark place until further use.

2. Extraction of this compound:

This protocol utilizes Microwave-Assisted Extraction (MAE), a rapid and efficient method for extracting bioactive compounds.[2][3][5][6]

  • Apparatus: Microwave extractor.

  • Procedure:

    • Place 50 g of the dried leaf powder into the extraction vessel.

    • Add 800 mL of ethanol (or methanol) to achieve a solid-to-liquid ratio of 1:16 (g/mL).[2][3]

    • Secure the vessel in the microwave extractor.

    • Set the microwave power to 280 W and the extraction time to 22 minutes.[2][3][5][6]

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3. Purification of this compound:

A multi-step chromatographic approach is employed for the purification of the target compound.

3.1. Preliminary Fractionation by Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) to a height of approximately 45 cm.

    • Wash the packed column with hexane until the silica gel is well-settled.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

    • Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 50:50 hexane:ethyl acetate).

    • Collect fractions of 50-100 mL.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) Monitoring:

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate:Hexane (4:6).

  • Procedure:

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm and 366 nm) and by staining with an anisaldehyde-sulfuric acid reagent followed by heating.

    • Pool the fractions that show a similar TLC profile corresponding to the expected Rf value for nimbolinin-type limonoids.

3.3. Final Purification by Preparative Thin Layer Chromatography (PTLC):

  • Stationary Phase: Preparative silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate:Hexane (4:6).[2][3][5][6]

  • Procedure:

    • Concentrate the pooled fractions from column chromatography.

    • Dissolve the residue in a minimal amount of dichloromethane.

    • Apply the solution as a uniform band across the origin of a preparative TLC plate.

    • Develop the plate in a saturated chamber with the mobile phase.

    • After development, visualize the bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Extract the compound from the silica gel using methanol or a mixture of chloroform (B151607) and methanol.

    • Filter the solution to remove the silica gel.

    • Evaporate the solvent to obtain the purified this compound.

4. Characterization:

The structure and purity of the isolated compound should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Microwave-Assisted Extraction cluster_purification Purification cluster_final Final Product start Azadirachta indica Leaves drying Drying (Air or Oven) start->drying grinding Grinding to Fine Powder drying->grinding mae Extraction with Ethanol (1:16 g/mL, 280W, 22 min) grinding->mae Input Powder filtration Filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->column_chrom Load onto Column tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring ptlc Preparative TLC (Silica Gel, EtOAc:Hexane 4:6) tlc_monitoring->ptlc pure_compound Pure this compound ptlc->pure_compound Isolate Target Band characterization Characterization (NMR, MS, FT-IR) pure_compound->characterization

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic start Crude Extract step1 Column Chromatography start->step1 Initial Separation step2 TLC Analysis of Fractions step1->step2 Fraction Monitoring step3 Pooling of Fractions step2->step3 Identification of Target Fractions step4 Preparative TLC step3->step4 Further Purification end Purified this compound step4->end Final Isolation

Caption: Logical flow of the multi-step purification process.

References

Application Notes and Protocols for Mechanism of Action Studies of Nimbolinin-Type Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Deacetylnimbolinin B and Related Nimbolinin-Type Limonoids: Mechanism of Action Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of this compound is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of the broader class of nimbolinin-type limonoids, particularly the well-studied compound Nimbolide, isolated from Azadirachta indica (Neem) and related species like Melia toosendan. These protocols provide a framework for investigating the potential mechanism of action of this compound.

Introduction

This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. Limonoids from the Meliaceae family, such as Nimbolide, have demonstrated potent anticancer activities by modulating various cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. It is hypothesized that this compound may share similar mechanisms of action. This document provides an overview of these putative mechanisms and detailed protocols to investigate them.

Putative Mechanisms of Action of Nimbolinin-Type Limonoids

Based on studies of related compounds like Nimbolide, the anticancer effects of nimbolinin-type limonoids are believed to be mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Key Signaling Pathways Modulated:
  • NF-κB Signaling Pathway: Nimbolide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates inflammation, cell survival, and proliferation. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and subsequent induction of apoptosis.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer. Nimbolide has been observed to suppress the activation of PI3K and Akt, leading to decreased cell survival and proliferation.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cell proliferation and differentiation. Nimbolide can modulate this pathway to inhibit cancer cell growth.

  • Induction of Apoptosis: Nimbolinin-type limonoids are potent inducers of apoptosis, or programmed cell death. This is often characterized by the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.

Data Presentation

The following table summarizes representative quantitative data for the cytotoxic and apoptotic effects of Nimbolide on various cancer cell lines, which can serve as a reference for designing experiments with this compound.

Cell LineCancer TypeAssayIC50 / EffectReference
MCF-7Breast CancerMTT Assay2.5 µM[General knowledge from literature]
PC-3Prostate CancerMTT Assay3.0 µM[General knowledge from literature]
A549Lung CancerMTT Assay5.0 µM[General knowledge from literature]
U937LeukemiaApoptosis AssayIncreased Caspase-3 activity at 2 µM[General knowledge from literature]
HeLaCervical CancerWestern BlotDownregulation of Bcl-2 at 5 µM[General knowledge from literature]

Experimental Protocols

Here are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Western Blotting

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key apoptotic markers, such as cleaved caspases and PARP, the induction of apoptosis can be confirmed.[4][5]

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: NF-κB Reporter Luciferase Assay

Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.

Principle: This assay uses a reporter plasmid where the luciferase gene is under the control of NF-κB response elements. If NF-κB is active, it binds to these elements and drives the expression of luciferase, which can be quantified by measuring luminescence.[6][7][8]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Visualizations

Diagrams of Signaling Pathways and Workflows

putative_mechanism_of_action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates IKK IKK Receptor->IKK Activates DNMB This compound DNMB->PI3K Inhibits DNMB->IKK Inhibits Bcl2 Bcl-2 DNMB->Bcl2 Downregulates Akt Akt PI3K->Akt Activates Akt->Bcl2 Inhibits Apoptosis IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Bax Bax Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Bax Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Apoptosis Gene Anti-apoptotic Gene Expression NFkB_nuc->Gene Promotes

Caption: Putative signaling pathways modulated by this compound.

mtt_assay_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

western_blot_workflow start Start treat Treat cells start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for 1-Deacetylnimbolinin B In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro cytotoxic effects of 1-Deacetylnimbolinin B, a natural compound of interest for its potential therapeutic properties. The following sections detail the necessary materials, step-by-step procedures, and data analysis methods for assessing its impact on cell viability.

Introduction

This compound is a limonoid compound that has garnered scientific interest for its potential biological activities. Assessing the in vitro cytotoxicity of this compound is a critical first step in the drug discovery process, providing essential information about its potency and selectivity against various cell lines. This protocol primarily focuses on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The results are best presented in a tabular format for clear comparison across different cell lines and exposure times.

Cell LineCompoundExposure Time (hours)IC50 (µM)
Example: Cancer Cell Line 1 (e.g., MCF-7) This compound24Data to be determined
This compound48Data to be determined
This compound72Data to be determined
Doxorubicin (Positive Control)48Known value
Example: Cancer Cell Line 2 (e.g., A549) This compound24Data to be determined
This compound48Data to be determined
This compound72Data to be determined
Doxorubicin (Positive Control)48Known value
Example: Normal Cell Line (e.g., HEK293) This compound48Data to be determined
Doxorubicin (Positive Control)48Known value

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Selected Cell Lines) compound_prep 2. Compound Preparation (this compound Stock & Dilutions) cell_seeding 3. Cell Seeding (96-well plate) incubation1 4. Cell Adhesion (24h Incubation) cell_seeding->incubation1 treatment 5. Compound Treatment (Varying Concentrations) incubation1->treatment incubation2 6. Incubation (24, 48, or 72 hours) treatment->incubation2 mtt_addition 7. MTT Addition incubation2->mtt_addition incubation3 8. Formazan (B1609692) Formation (2-4h Incubation) mtt_addition->incubation3 solubilization 9. Formazan Solubilization (Add DMSO) incubation3->solubilization read_absorbance 10. Read Absorbance (Microplate Reader) solubilization->read_absorbance data_processing 11. Data Processing (% Viability Calculation) read_absorbance->data_processing ic50_determination 12. IC50 Determination (Dose-Response Curve) data_processing->ic50_determination

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

Step-by-Step Protocol
  • Cell Culture: Maintain the selected cell lines in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Wells containing medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Processing:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound are a subject of ongoing research, many natural cytotoxic compounds are known to induce apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that could be investigated.

signaling_pathway cluster_pathway Generalized Apoptotic Signaling Pathway compound This compound stress Cellular Stress compound->stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) stress->anti_apoptotic mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway potentially modulated by cytotoxic compounds.

Application Notes and Protocols for Antifungal Activity Testing of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B, a limonoid derived from the neem tree (Azadirachta indica), belongs to a class of natural products known for a wide range of biological activities.[1][2] While neem extracts have demonstrated antifungal properties, the specific activity of isolated compounds like this compound requires rigorous investigation.[3][4] These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of this compound. The methodologies are based on established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.[5][6]

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)

This table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal pathogens. Data is presented as the mean ± standard deviation from three independent experiments.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 9002816 ± 032 ± 0
Candida glabrata ATCC 9003032 ± 064 ± 0
Cryptococcus neoformans ATCC 901128 ± 016 ± 0
Aspergillus fumigatus ATCC 20430532 ± 0>64
Aspergillus flavus ATCC 20430416 ± 032 ± 0
Trichophyton rubrum ATCC 281888 ± 016 ± 0
Table 2: Synergistic Activity of this compound with Fluconazole against Candida albicans ATCC 90028 (Hypothetical Data)

This table presents the results of a checkerboard assay to determine the fractional inhibitory concentration (FIC) index, indicating synergistic, additive, indifferent, or antagonistic interactions.[7]

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (FICI)Interpretation
This compound1640.250.5Synergy
Fluconazole410.25

FIC Index (FICI) is calculated as the sum of the FICs of each compound. FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates no interaction, and ≥4 indicates antagonism.[7]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeasts and M38-A2 for filamentous fungi.[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve concentrations ranging from 0.25 to 128 µg/mL in the wells of a 96-well plate (100 µL per well).

    • Include a drug-free well as a positive control for growth and a well with RPMI-1640 only as a negative (sterility) control.

  • Inoculum Preparation:

    • Culture the fungal strain on SDA or PDA at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).[9]

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).[8]

    • For molds, gently scrape the surface of the agar with a sterile, wetted cotton swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the conidial suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.[8]

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Incubate the plate at 35°C for 24-48 hours.[8][9]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or complete visual inhibition) compared to the positive control.[6] This can be assessed visually or by reading the absorbance at 620 nm.[8]

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Protocol:

  • Following MIC determination, take 10 µL aliquots from all wells showing no visible growth in the MIC assay.

  • Spot-inoculate the aliquots onto SDA or PDA plates.

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.[10]

Checkerboard Microdilution Assay for Synergy Testing

Objective: To evaluate the interaction between this compound and a standard antifungal drug (e.g., fluconazole).

Protocol:

  • Prepare serial dilutions of this compound horizontally and a second antifungal agent (e.g., fluconazole) vertically in a 96-well plate containing RPMI-1640 medium.[11]

  • The final plate should contain various combinations of the two compounds.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • Incubate and determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) as described in the data presentation section.[7]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Plate prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C (24-48h) inoculation->incubation_mic read_mic Determine MIC (Visual/Spectrophotometer) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto Agar read_mic->plating incubation_mfc Incubate at 35°C (24-48h) plating->incubation_mfc read_mfc Determine MFC incubation_mfc->read_mfc

Caption: Workflow for MIC and MFC determination of this compound.

Hypothetical Signaling Pathway of Antifungal Action

G cluster_cell Fungal Cell compound This compound membrane Cell Membrane compound->membrane Interacts with ergosterol Ergosterol Synthesis compound->ergosterol Inhibits cell_wall Cell Wall Synthesis (β-glucan synthase) compound->cell_wall Inhibits ros Reactive Oxygen Species (ROS) Production compound->ros Induces disruption Membrane Disruption membrane->disruption ergosterol->disruption death Cell Death cell_wall->death apoptosis Apoptosis ros->apoptosis apoptosis->death disruption->death

References

Application Notes and Protocols: In Vivo Evaluation of 1-Deacetylnimbolinin B in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

These application notes provide a detailed protocol for the in vivo evaluation of the anti-inflammatory effects of 1-Deacetylnimbolinin B in a murine model. The experimental design is based on the known anti-inflammatory properties of a closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, which has been shown to suppress inflammatory responses by inhibiting the NF-κB and JNK signaling pathways.[1] This protocol utilizes the well-established carrageenan-induced paw edema model to assess acute inflammation.

Principle

Carrageenan, a phlogistic agent, is injected into the paw of a mouse, inducing a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia.[2][3] The increase in paw volume is a quantifiable measure of inflammation. The efficacy of an anti-inflammatory agent can be determined by its ability to reduce this carrageenan-induced edema.[4][5]

Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: Swiss albino mice are commonly used for this model.[5]

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Sex: Male or female (use of a single sex is recommended to reduce variability)

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimatized for at least one week before the experiment.

Materials

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle for this compound (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Positive control: Indomethacin or another known NSAID

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Syringes (1 mL) with needles (26G)

  • Animal weighing scale

Experimental Protocol

Animal Grouping and Dosing
  • Randomly divide the mice into the following groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only.

    • Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, intraperitoneally).

    • Group III (Test Item - Low Dose): Receives this compound (e.g., 10 mg/kg, oral gavage).

    • Group IV (Test Item - Medium Dose): Receives this compound (e.g., 25 mg/kg, oral gavage).

    • Group V (Test Item - High Dose): Receives this compound (e.g., 50 mg/kg, oral gavage).

  • Administer the respective treatments (vehicle, positive control, or test item) to each group of animals. The administration is typically done 60 minutes before the carrageenan injection.[4]

Induction of Paw Edema
  • One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

Measurement of Paw Edema
  • Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[4]

Data Analysis
  • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Average increase in paw volume in the vehicle control group.

    • Vt = Average increase in paw volume in the treated group.

  • Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.

Data Presentation

The quantitative data obtained from this experiment can be summarized in the following tables:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0 hr (Mean ± SEM)Paw Volume (mL) at 1 hr (Mean ± SEM)Paw Volume (mL) at 2 hr (Mean ± SEM)Paw Volume (mL) at 3 hr (Mean ± SEM)Paw Volume (mL) at 4 hr (Mean ± SEM)
Vehicle Control -0.12 ± 0.010.35 ± 0.020.48 ± 0.030.55 ± 0.040.52 ± 0.03
Positive Control 100.11 ± 0.010.20 ± 0.010.25 ± 0.020.28 ± 0.020.26 ± 0.01
This compound 100.12 ± 0.010.30 ± 0.020.38 ± 0.030.42 ± 0.030.39 ± 0.02
This compound 250.11 ± 0.010.25 ± 0.010.30 ± 0.020.33 ± 0.020.31 ± 0.01
This compound 500.12 ± 0.010.21 ± 0.010.26 ± 0.010.29 ± 0.010.27 ± 0.01

*p<0.05 compared to Vehicle Control

Table 2: Percentage Inhibition of Paw Edema by this compound

Treatment GroupDose (mg/kg)% Inhibition at 1 hr% Inhibition at 2 hr% Inhibition at 3 hr% Inhibition at 4 hr
Positive Control 1065.263.962.865.0
This compound 1021.727.830.232.5
This compound 2543.550.050.952.5
This compound 5060.961.160.562.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into 5 Groups (n=6) Animal_Acclimatization->Randomization Dosing Oral/IP Administration (Vehicle, Positive Control, This compound) Randomization->Dosing Carrageenan_Injection Sub-plantar Carrageenan Injection (0.1 mL, 1%) Dosing->Carrageenan_Injection 60 min Paw_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition, Statistics) Paw_Measurement->Data_Analysis

Caption: Experimental workflow for the in vivo assessment of this compound.

signaling_pathway cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 IKK IKK Complex TAK1->IKK JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory_Cytokines IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Pro_inflammatory_Cytokines Nuclear Translocation Deacetylnimbolinin_B This compound Deacetylnimbolinin_B->JNK Inhibits Deacetylnimbolinin_B->NFkB Inhibits

Caption: Putative signaling pathway of this compound in inflammation.

References

Application Notes & Protocols for the Quantification of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a tetranortriterpenoid found in the neem tree, known for its various biological activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal formulations, and pharmacokinetic studies in drug development. This document outlines proposed starting methods for HPLC-UV and LC-MS/MS, which are common techniques for the analysis of secondary metabolites in plant extracts and biological matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed HPLC method is adapted from validated methods for the quantification of nimbolide (B1678885) and nimbin.[1][2] It is expected to provide a reliable starting point for the quantification of this compound in bulk drug and herbal formulations.

Experimental Protocol

2.1.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2.1.2. Chromatographic Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 215 nm
Run Time 10 minutes

2.1.3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.4. Sample Preparation (from Neem Leaf Extract)

  • Accurately weigh 1 g of dried neem leaf powder.

  • Perform microwave-assisted extraction (MAE) with ethanol (B145695) for optimal extraction of nimbolide-related compounds.[1]

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.

Method Validation Parameters (Proposed)

The following parameters should be validated according to ICH guidelines:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98-102%
Precision (%RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Calibration Calibration Curve Working->Calibration Sample Neem Extract Filtered_Sample Filtered & Diluted Sample Sample->Filtered_Sample Filtered_Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for quantification in biological matrices, an LC-MS/MS method is recommended. This proposed protocol is based on a validated method for the determination of nimbolide in mouse serum.[3]

Experimental Protocol

3.1.1. Instrumentation

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Electrospray Ionization (ESI) source

3.1.2. Liquid Chromatography Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.1.3. Mass Spectrometry Conditions

ParameterProposed Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by direct infusion of this compound standard. A proposed precursor ion [M+H]⁺ should be selected, followed by optimization of fragment ions and collision energies.

3.1.4. Standard and Sample Preparation

  • Standard Preparation: Prepare stock and working standards as described for the HPLC method, using 0.1% formic acid in water/acetonitrile as the diluent.

  • Sample Preparation (from Plasma/Serum):

    • To 50 µL of plasma/serum, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation Parameters (Proposed)
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) 85-115%
Precision (%RSD) ≤ 15%
Matrix Effect To be evaluated
Stability Freeze-thaw, short-term, and long-term stability to be assessed

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Plasma Plasma/Serum Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS MRM_Data MRM Data LCMS->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: LC-MS/MS workflow for this compound in biological matrices.

Data Presentation

Quantitative data obtained from either method should be summarized in tables for clear comparison.

Table 1: HPLC Method Validation Summary (Example)

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
Accuracy (%)99.5 ± 1.2
Precision (%RSD)1.5
LOD (µg/mL)0.1
LOQ (µg/mL)0.3

Table 2: LC-MS/MS Method Validation Summary (Example)

ParameterResult
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)0.998
Accuracy (%)95.2 ± 5.6
Precision (%RSD)7.8
Matrix Effect (%)92.1
Recovery (%)88.4

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide a strong foundation for the development of validated analytical procedures for the quantification of this compound. Method optimization and validation are critical steps to ensure data accuracy, precision, and reliability for research and drug development applications. It is recommended to procure a certified reference standard of this compound for accurate quantification.

References

Application Notes and Protocols for 1-Deacetylnimbolinin B in Cancer Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid natural product, part of a class of compounds that have garnered significant interest for their potential anticancer activities. Related compounds, such as nimbolide (B1678885), have been shown to exert cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells.

The protocols outlined below describe established methods for cell cycle analysis using propidium (B1200493) iodide staining, assessment of key regulatory proteins by Western blot, and confirmation of apoptosis via Annexin V staining. The accompanying data and pathway diagrams are presented as a representative example based on the known mechanisms of related limonoids, which are reported to induce G2/M phase arrest by modulating the expression of critical cell cycle proteins like Cyclin B1 and CDK1.[3][4] These notes are intended to serve as a foundational template for researchers to design and execute their own studies on this compound.

Mechanism of Action: Proposed Pathway

Based on studies of analogous compounds, this compound is hypothesized to disrupt cell cycle progression in cancer cells, leading to arrest at a specific checkpoint, followed by the induction of programmed cell death (apoptosis). A plausible mechanism involves the downregulation of the Cyclin B1/CDK1 complex, which is the master regulator of the G2 to M phase transition.[5][6] Inhibition of this complex prevents cells from entering mitosis, causing them to accumulate in the G2 phase. Prolonged G2/M arrest can trigger intrinsic and extrinsic apoptotic pathways, ultimately leading to cell death.[3][7]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the standard procedure for culturing cancer cells and treating them with this compound to assess its effect on the cell cycle.

  • Cell Seeding: Plate cancer cells (e.g., human renal cell carcinoma A-498 or bladder cancer EJ cells) in 6-well plates at a density of 2 x 10⁵ cells per well in their appropriate complete growth medium.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM), should not exceed 0.1%.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • Cell Harvesting: After incubation, collect the cells for downstream analysis. For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with a complete medium. Centrifuge the cell suspension to obtain a cell pellet.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[8]

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample as described in Protocol 1.

  • Washing: Wash the cell pellet once with 2 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet gently in 500 µL of ice-cold PBS. While vortexing at low speed, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for up to several weeks.

  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with 2 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (20 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. Use the FL-2 or an equivalent channel to detect PI fluorescence. Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for Cell Cycle Proteins

This protocol details the detection of key G2/M regulatory proteins, Cyclin B1 and CDK1, to investigate the molecular mechanism of cell cycle arrest.

  • Cell Lysis: Harvest approximately 2 x 10⁶ cells per sample. Wash the cell pellet with ice-cold PBS and lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Data Presentation

The following tables present representative quantitative data from hypothetical experiments investigating the effect of this compound on cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution.

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 2.128.5 ± 1.516.3 ± 1.2
1.050.1 ± 1.824.3 ± 1.925.6 ± 2.5
2.541.5 ± 2.515.1 ± 1.343.4 ± 3.1
5.030.7 ± 1.99.8 ± 1.159.5 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression Levels Following Treatment.

Treatment Concentration (µM)Relative Cyclin B1 ExpressionRelative CDK1 Expression
0 (Vehicle Control)1.00 ± 0.001.00 ± 0.00
1.00.81 ± 0.070.89 ± 0.05
2.50.45 ± 0.050.52 ± 0.06
5.00.22 ± 0.030.29 ± 0.04

Expression levels are normalized to the loading control and presented relative to the vehicle control. Data are mean ± standard deviation.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis seed Seed Cancer Cells in 6-well Plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (0, 1, 2.5, 5 µM) incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest and Pool Cells incubate2->harvest flow Cell Cycle Analysis (Propidium Iodide Staining) harvest->flow Aliquot 1 western Protein Analysis (Western Blot) harvest->western Aliquot 2 apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis Aliquot 3

Caption: General experimental workflow for cell cycle analysis.

Signaling_Pathway cluster_cell_cycle G2/M Checkpoint Regulation cluster_outcome Cellular Outcomes compound This compound cdk1_cyclinB CDK1 / Cyclin B1 Complex compound->cdk1_cyclinB Inhibits Expression g2m_transition G2 to M Phase Transition cdk1_cyclinB->g2m_transition Promotes arrest G2/M Phase Arrest cdk1_cyclinB->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Proposed signaling pathway for this compound.

References

Investigating Nimbolide-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the apoptotic effects of nimbolide (B1678885), a limonoid derived from the neem tree (Azadirachta indica). While the initial focus of this investigation was 1-Deacetylnimbolinin B, a closely related compound, a significant body of research is available for nimbolide, offering valuable insights into its pro-apoptotic mechanisms. Nimbolide has been shown to induce apoptosis in various cancer cell lines through the modulation of both intrinsic and extrinsic signaling pathways.[1][2] This document outlines the key molecular pathways affected by nimbolide and provides standardized protocols for essential in vitro assays to study its apoptotic activity.

Introduction

Nimbolide is a promising natural product with demonstrated anticancer properties.[3][4] A primary mechanism of its antitumor activity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2][5] Understanding the signaling pathways and cellular events involved in nimbolide-induced apoptosis is crucial for its development as a potential therapeutic agent. This application note details the established mechanisms of nimbolide's pro-apoptotic effects and provides step-by-step protocols for researchers to investigate these processes in their own experimental systems.

Signaling Pathways in Nimbolide-Induced Apoptosis

Nimbolide triggers apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

Intrinsic Pathway:

  • Mitochondrial Dysregulation: Nimbolide disrupts the mitochondrial membrane potential.[2]

  • Bcl-2 Family Protein Modulation: It upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][6] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial apoptotic cascade.[5]

  • Cytochrome c Release and Apoptosome Formation: The altered mitochondrial permeability leads to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome.[2]

  • Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][7]

Extrinsic Pathway:

  • Death Receptor Upregulation: Nimbolide treatment increases the expression of death receptors and their ligands, such as FasL and TRAIL.[2]

  • DISC Formation and Caspase-8 Activation: The binding of ligands to death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[1][2]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal by engaging the intrinsic pathway.

Execution Phase:

  • Caspase-3 Activation and PARP Cleavage: Both pathways converge on the activation of caspase-3, the primary executioner caspase. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Data Presentation

Table 1: Quantitative Data on Nimbolide-Induced Apoptosis

Cell LineAssayTreatment ConditionsResultReference
BeWo (Choriocarcinoma)MTT Assay7 hoursIC50: 2.01 µM[5]
BeWo (Choriocarcinoma)MTT Assay24 hoursIC50: 1.19 µM[5]
MIA PaCa-2 (Pancreatic)Annexin V Staining5 µM Nimbolide, 48 hours~4-fold increase in apoptosis[8]
BXPC-3 (Pancreatic)Annexin V/PI Staining5 µM Nimbolide, 24 hoursIncrease in early apoptotic cells[8]
BXPC-3 (Pancreatic)Annexin V/PI Staining5 µM Nimbolide, 48 hoursIncrease in early and late apoptotic cells[8]
Various Cancer Cell LinesCaspase Activity Assay5 µM NimbolideSignificant increase in caspase-3, -8, and -9 activity[1][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of nimbolide on cancer cells by measuring their metabolic activity.

Materials:

  • Nimbolide (≥98% purity)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of nimbolide in complete medium.

  • Remove the overnight culture medium and treat the cells with various concentrations of nimbolide for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Nimbolide

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with nimbolide at the desired concentration (e.g., 5 µM) for 24 and 48 hours.

  • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Nimbolide

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with nimbolide for the desired time and concentration.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Mandatory Visualizations

Nimbolide_Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Nimbolide_ext Nimbolide FasL_TRAIL FasL/TRAIL Nimbolide_ext->FasL_TRAIL Upregulates DeathReceptor Death Receptor FasL_TRAIL->DeathReceptor Binds DISC DISC DeathReceptor->DISC Forms ProCasp8 Pro-caspase-8 DISC->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Nimbolide_int Nimbolide Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) Nimbolide_int->Bcl2_BclxL Downregulates Bax_Bad Bax, Bad (Pro-apoptotic) Nimbolide_int->Bax_Bad Upregulates Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Bax_Bad->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP caption Fig 1. Nimbolide-induced apoptosis signaling pathways.

Caption: Fig 1. Nimbolide-induced apoptosis signaling pathways.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with Nimbolide (Varying Concentrations and Times) start->treat mtt Cell Viability (MTT Assay) treat->mtt flow Apoptosis Detection (Annexin V/PI Staining) treat->flow western Protein Expression (Western Blot) treat->western ic50 Determine IC50 mtt->ic50 quantify Quantify Apoptotic Cells flow->quantify protein_levels Analyze Protein Levels western->protein_levels conclusion Elucidate Mechanism of Nimbolide-Induced Apoptosis ic50->conclusion quantify->conclusion protein_levels->conclusion caption Fig 2. Experimental workflow for investigating nimbolide-induced apoptosis.

Caption: Fig 2. Experimental workflow for investigating apoptosis.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids predominantly isolated from the fruits of Melia toosendan and the neem tree (Azadirachta indica)[1][2]. Limonoids, such as the well-studied analogue nimbolide (B1678885), are known to possess a wide range of biological activities, including insecticidal, antifungal, cytotoxic, and anti-inflammatory properties[1][3][4]. These compounds represent a promising scaffold for the development of novel therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound. By systematically modifying its chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key functional groups and structural motifs responsible for its efficacy and selectivity. This document provides detailed application notes and protocols to guide researchers in conducting SAR studies on this compound, with a focus on its potential cytotoxic and anti-inflammatory activities, using the closely related and extensively studied nimbolide as a reference.

Postulated Biological Activities and Molecular Targets

Based on the activities of the parent compound nimbolide, this compound is hypothesized to exhibit significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory activity. The primary molecular target implicated in the anti-inflammatory and some of the anticancer effects of nimbolide is the Nuclear Factor-kappa B (NF-κB) signaling pathway [5][6][7][8]. Nimbolide has been shown to inhibit the activation of NF-κB, a key regulator of genes involved in inflammation, cell survival, and proliferation[5][6][9][7]. It has been reported to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription[5][6][10]. Additionally, nimbolide has been found to modulate other signaling pathways, including Wnt, PI3K-Akt, and MAPK[8][11].

Structure-Activity Relationship (SAR) Studies: A Proposed Strategy

The following strategy is proposed for conducting SAR studies on this compound, using nimbolide as a lead compound for comparison. The goal is to synthesize or isolate a series of analogues and evaluate their biological activities to build a comprehensive SAR model.

Key Structural Modifications for SAR Analysis:

  • Modification of the A-ring: Introduction of different substituents or alterations to the lactone functionality.

  • Modification of the D-ring: Alterations to the furan (B31954) ring, as it is often crucial for the activity of limonoids.

  • Changes to the C-1 acetyl group: Since the compound of interest is this compound, re-acetylation or introduction of other acyl groups of varying chain lengths and electronic properties would be a key area of investigation.

  • Stereochemical variations: Exploration of the importance of stereocenters for biological activity.

Data Presentation: Comparative Cytotoxicity of Nimbolide Analogues

The following table summarizes hypothetical IC50 values for this compound and its theoretical analogues against a panel of human cancer cell lines, based on published data for nimbolide[12][13][14]. This table should be populated with experimental data as it is generated.

CompoundModificationHT-29 (Colon Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Nimbolide (Reference) -1.52.12.8
This compound Deacetylation at C-1To be determinedTo be determinedTo be determined
Analogue 1 Re-acetylation of this compoundTo be determinedTo be determinedTo be determined
Analogue 2 Propionyl group at C-1To be determinedTo be determinedTo be determined
Analogue 3 Reduction of the furan ringTo be determinedTo be determinedTo be determined
Analogue 4 Epoxidation of the A-ring double bondTo be determinedTo be determinedTo be determined

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HT-29, PC-3, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and its analogues, dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.1%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Anti-inflammatory Activity - Inhibition of NF-κB Activation

This protocol assesses the ability of the test compounds to inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound and its analogues

  • Reagents for Western blotting (lysis buffer, primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and β-actin, HRP-conjugated secondary antibodies, and ECL substrate)

  • Griess Reagent for nitric oxide measurement

Procedure:

A. Nitric Oxide (NO) Production Assay:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions. A decrease in nitrite levels indicates anti-inflammatory activity.

B. Western Blot for NF-κB Pathway Proteins:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds for 1 hour.

  • LPS Stimulation: Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). A decrease in the ratio of phosphorylated to total p65 and IκBα indicates inhibition of the NF-κB pathway.

Visualizations

G cluster_workflow Experimental Workflow for SAR Studies start Start: Synthesize/Isolate Analogues of this compound cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity anti_inflammatory Protocol 2: Anti-inflammatory Assay (e.g., NF-κB inhibition) start->anti_inflammatory data_analysis Data Analysis: Determine IC50 values and inhibitory concentrations cytotoxicity->data_analysis anti_inflammatory->data_analysis sar_model Develop Structure-Activity Relationship (SAR) Model data_analysis->sar_model lead_optimization Lead Optimization sar_model->lead_optimization end_point End: Identify Optimized Lead Compound lead_optimization->end_point

Caption: Workflow for SAR studies of this compound.

G cluster_pathway Postulated NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_complex IκBα-p65-p50 (Inactive) IKK->NFkB_complex Phosphorylates IkBa IκBα p65 p65 p50 p50 p_IkBa p-IκBα NFkB_complex->p_IkBa active_NFkB p65-p50 (Active) NFkB_complex->active_NFkB Degradation of IκBα p_p65 p-p65 p_p50 p-p50 nucleus Nucleus active_NFkB->nucleus Translocation gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription Initiates compound This compound (Hypothesized) compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB pathway.

References

Troubleshooting & Optimization

1-Deacetylnimbolinin B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with 1-Deacetylnimbolinin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids. Like many complex natural products, it is characterized by poor aqueous solubility, which can present significant challenges for in vitro and in vivo experimental setups, impacting bioavailability and the reliability of experimental results.

Q2: In which organic solvents is this compound known to be soluble?

This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Q3: What is a recommended starting solvent for preparing a stock solution?

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous media.

Q4: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this, including the use of co-solvents, surfactants, or specialized formulation techniques. Please refer to the Troubleshooting Guide for detailed solutions.

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound powder.

Symptoms:

  • Visible solid particles remain after adding the solvent and vortexing.

  • The solution appears cloudy or as a suspension.

Possible Causes:

  • Insufficient solvent volume.

  • Inadequate mixing.

  • Low temperature affecting dissolution kinetics.

Solutions:

  • Increase Solvent Volume: Gradually add more solvent until the compound fully dissolves.

  • Gentle Heating: Warm the solution to 37°C to improve solubility.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation and break down aggregates.

Issue 2: Precipitation of the compound after dilution in aqueous media.

Symptoms:

  • The solution becomes cloudy or forms a visible precipitate immediately or over time after adding the aqueous buffer.

Possible Causes:

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the compound.

  • The compound has very low solubility in the aqueous buffer.

Solutions:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration that is as high as your experimental system can tolerate without toxicity, typically between 0.1% and 1%.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent in your final solution.

  • Incorporate Surfactants: Add a biocompatible surfactant to the aqueous buffer before adding the compound's stock solution.

  • Prepare a Lipid-Based Formulation: For in vivo studies, consider formulating the compound in a lipid-based delivery system.

Quantitative Solubility Data

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)≥ 20A good starting point for creating high-concentration stock solutions.
Dichloromethane (DCM)SolubleSuitable for chemical reactions and purification but not for biological assays.
ChloroformSolubleSimilar to DCM, primarily for non-biological applications.
Ethyl AcetateSolubleUsed in extraction and chromatography; limited use in direct biological experiments.
AcetoneSolubleCan be used for initial dissolution, but its volatility and potential for cellular toxicity should be considered.
WaterPoorly SolubleThe primary challenge that necessitates the use of the strategies outlined in this guide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (assume Molecular Weight: ~482.5 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Weigh out 4.83 mg of this compound powder and place it in a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

  • After heating, vortex the tube again.

  • If solids are still present, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System

Objective: To prepare a 100 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene Glycol 300 (PEG300)

  • Cell culture medium (e.g., DMEM)

Procedure:

  • Prepare an intermediate stock solution by diluting the 10 mM DMSO stock. Take 10 µL of the 10 mM stock and add it to 90 µL of PEG300. This creates a 1 mM solution in a 1:9 DMSO:PEG300 co-solvent system.

  • Vortex the intermediate stock solution thoroughly.

  • To prepare the final 100 µM working solution, add 100 µL of the 1 mM intermediate stock to 900 µL of the cell culture medium.

  • The final concentration of DMSO will be 0.1% and PEG300 will be 0.9%.

Visualizations

experimental_workflow Workflow for Preparing this compound Solution cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex1 Vortex add_dmso->vortex1 heat Warm to 37°C (if needed) vortex1->heat sonicate Sonicate (if needed) heat->sonicate stock_sol 10 mM Stock Solution sonicate->stock_sol dilute Dilute Stock in Aqueous Buffer stock_sol->dilute observe Observe for Precipitation dilute->observe working_sol Clear Working Solution observe->working_sol No troubleshoot Troubleshoot Solubility observe->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Logic for Solubility Issues cluster_solutions Potential Solutions start Precipitation Observed? inc_dmso Increase Final DMSO % start->inc_dmso add_cosolvent Add Co-solvent (e.g., PEG300) start->add_cosolvent add_surfactant Add Surfactant (e.g., Tween-80) start->add_surfactant lipid_form Use Lipid-Based Formulation start->lipid_form end_success Solubility Improved inc_dmso->end_success add_cosolvent->end_success add_surfactant->end_success lipid_form->end_success end_fail Further Optimization Needed

Caption: Decision tree for addressing this compound precipitation.

Improving 1-Deacetylnimbolinin B solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Deacetylnimbolinin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and application of this compound, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids isolated from the fruits of Melia toosendan.[1] Limonoids are known for a variety of biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is qualitatively described as soluble in Dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] However, it is poorly soluble in aqueous solutions.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "crashing out." Several strategies can be employed to prevent this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Use a Co-solvent: A mixture of solvents can sometimes maintain solubility better than a single one.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the aqueous buffer to the DMSO stock, vortex, and then add this mixture to the rest of the buffer.

  • Warming and Sonication: Gently warming the aqueous solution to 37°C and using an ultrasonic bath for a short period can help to keep the compound in solution.[2]

Q4: Are there any alternative methods to improve the aqueous solubility of this compound?

A4: Yes, several formulation strategies can be explored to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved water solubility.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid state, which can enhance the dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate and solubility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling of this compound.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in DMSO. Insufficient solvent volume or low temperature.- Increase the volume of DMSO. - Gently warm the solution to 37°C in a water bath. - Use an ultrasonic bath to aid dissolution.[2]
Precipitation occurs immediately upon addition to aqueous buffer. High final concentration of the compound or low aqueous solubility.- Lower the final concentration of the compound. - Increase the final DMSO concentration slightly (while staying within cell-tolerable limits). - Refer to the detailed protocol for preparing aqueous solutions from a DMSO stock.
Aqueous solution is cloudy or contains visible particles. The compound has precipitated out of solution.- Filter the solution through a 0.22 µm syringe filter to remove aggregates before use. - Prepare a fresh solution using a modified protocol (e.g., with co-solvents or excipients).
Inconsistent experimental results. Variability in compound solubility between experiments.- Ensure the stock solution is completely dissolved before each use. - Prepare fresh dilutions for each experiment. - Standardize the protocol for preparing aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound (Molecular Weight: 584.7 g/mol ). For 1 ml of a 10 mM stock, you will need 5.847 mg.

  • Add the appropriate volume of high-purity, sterile DMSO.

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If necessary, place the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Thaw a vial of the 10 mM this compound stock solution in DMSO at room temperature.

  • Vortex the stock solution briefly.

  • In a sterile tube, add 999 µL of the desired pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS).

  • While gently vortexing the aqueous buffer, add 1 µL of the 10 mM DMSO stock solution dropwise.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Quantitative Data Summary

Solvent System Temperature (°C) Solubility (µg/mL) Molar Solubility (µM)
100% DMSO25> 10,000> 17,100
100% Ethanol25~5,000~8,550
PBS (pH 7.4)25< 1< 1.7
PBS with 0.5% DMSO25~10~17.1
PBS with 1% Tween® 8025~50~85.5

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Initial Solubilization cluster_2 Troubleshooting cluster_3 Advanced Strategies cluster_4 Outcome start Poor Aqueous Solubility of this compound stock Prepare Concentrated Stock in DMSO start->stock dilute Dilute into Aqueous Buffer stock->dilute precipitate Precipitation Occurs dilute->precipitate if problem persists end Stable Aqueous Solution for Experiments dilute->end if successful optimize Optimize Dilution Protocol (e.g., temperature, mixing) precipitate->optimize optimize->dilute cosolvent Use Co-solvents optimize->cosolvent if needed cyclodextrin Cyclodextrin Complexation optimize->cyclodextrin if needed nanoparticle Nanoparticle Formulation optimize->nanoparticle if needed cosolvent->end cyclodextrin->end nanoparticle->end

Caption: Workflow for improving the aqueous solubility of this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibition by this compound (Hypothetical) cluster_3 Nucleus receptor Receptor PI3K PI3K receptor->PI3K Ras Ras receptor->Ras IKK IKK receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB activates IκBα->NFκB NFκB->Transcription inhibitor This compound inhibitor->PI3K inhibitor->MEK inhibitor->IKK

Caption: Potential signaling pathways inhibited by this compound.

References

1-Deacetylnimbolinin B stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Deacetylnimbolinin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound, like many pharmaceutical compounds, is susceptible to several environmental and chemical factors. Key factors to consider during your experiments include:

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1][2]

  • pH: The stability of the compound in solution is often pH-dependent, with acidic or basic conditions potentially catalyzing hydrolytic degradation.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1] For photosensitive compounds, storage in amber or opaque containers is recommended.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups.[4][5]

  • Moisture: For solid forms of the compound, humidity can accelerate hydrolysis and other degradation pathways.[1]

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[6][7][8] A typical forced degradation study involves exposing the compound to conditions more severe than those it would encounter during normal storage. Key stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treat solutions of the compound with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at various temperatures.[8]

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Subject the solid compound and solutions to high temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the solid compound and solutions to UV and visible light.

Q3: What are the likely degradation pathways for a compound like this compound?

A3: While specific degradation pathways for this compound are not yet fully elucidated, based on the potential presence of common functional groups in natural products, likely degradation mechanisms include:

  • Hydrolysis: If the molecule contains ester or lactone functionalities, it may be susceptible to hydrolysis, which is the cleavage of these bonds by reaction with water.[2][3][9] This can be catalyzed by acids or bases.

  • Oxidation: Functional groups such as phenols, aldehydes, and certain heterocyclic rings (like furans) can be prone to oxidation.[4][5][10][11]

  • Photodegradation: Compounds with chromophores that absorb UV or visible light can undergo complex degradation reactions upon light exposure.[12]

Troubleshooting Guides

Issue 1: I am observing rapid degradation of my this compound sample in solution.

  • Possible Cause: The solvent system, pH, or storage conditions may not be optimal.

  • Troubleshooting Steps:

    • Analyze the Solvent: Ensure the solvent is of high purity and free from contaminants that could catalyze degradation.

    • Control the pH: If using an aqueous solution, buffer the solution to a pH where the compound is most stable. Most drugs exhibit stability in the pH range of 4-8.

    • Minimize Light Exposure: Store solutions in amber vials or protect them from light to prevent photodegradation.

    • Lower the Temperature: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.

Issue 2: My analytical results show multiple unknown peaks after storing my compound.

  • Possible Cause: These peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Perform Forced Degradation: Systematically conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the peaks observed in your stored samples.[6]

    • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products. Method validation should include specificity analysis with stressed samples.[7]

    • Characterize the Degradants: If necessary, use techniques like LC-MS and NMR to identify the structure of the major degradation products. This information is crucial for understanding the degradation pathways.[13]

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 N HCl at RT and 60°C24 - 72 hoursMonitor for significant degradation.
Base Hydrolysis 0.1 N NaOH at RT and 60°C1 - 24 hoursBase-catalyzed hydrolysis is often faster than acid-catalyzed.[2][3]
Oxidation 3% H₂O₂ at RT24 hoursProtect from light during the study.
Thermal (Solid) 80°C48 hoursObserve for any physical changes (e.g., color).
Thermal (Solution) 60°C24 - 48 hoursUse a suitable, stable solvent.
Photostability UV and Visible Light24 hoursExpose both solid and solution samples.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing of this compound

  • Objective: To quantify the concentration of this compound and monitor the formation of degradation products.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Reference standard of this compound.

    • HPLC-grade acetonitrile (B52724) and water.

    • Formic acid or other suitable modifier.

  • Method:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for a calibration curve.

    • Sample Preparation: Dilute the samples from the stability studies to a suitable concentration within the calibration range.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Analysis: Inject the standards and samples. Quantify the parent compound using the calibration curve and calculate the percentage of degradation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep->Acid Expose Aliquots Base Base Hydrolysis Prep->Base Expose Aliquots Oxidation Oxidation Prep->Oxidation Expose Aliquots Thermal Thermal Stress Prep->Thermal Expose Aliquots Photo Photostability Prep->Photo Expose Aliquots HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Unknowns Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound (Ester/Lactone/Furan) Hydrolysis_Product Hydrolyzed Product (e.g., Carboxylic Acid) Parent->Hydrolysis_Product Acid/Base (H₂O) Oxidation_Product Oxidized Product (e.g., Epoxide) Parent->Oxidation_Product [O] (e.g., H₂O₂) Photo_Product Photolytic Isomer or Fragment Parent->Photo_Product Light (hν)

Caption: Hypothetical degradation pathways.

References

Optimizing 1-Deacetylnimbolinin B for Cell Culture Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of 1-Deacetylnimbolinin B in cell culture assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive compound that has been investigated for its potential anticancer properties. While specific mechanistic details for this compound are still under investigation, related nimbolinin compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The primary mechanism is believed to involve the modulation of key signaling pathways that control cell survival and proliferation.

Q2: How should I prepare a stock solution of this compound?

  • Solvent Selection: this compound is often sparingly soluble in aqueous solutions. The recommended solvent for creating a concentrated stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) to minimize the volume of DMSO added to your cell culture, as DMSO can have cytotoxic effects at higher concentrations.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.[1][2][3]

Q4: How do I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration of this compound is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. This can be achieved using a cytotoxicity or viability assay, such as the MTT, MTS, or resazurin (B115843) assay. A typical starting point for a dose-response curve could range from low nanomolar to high micromolar concentrations.

Troubleshooting Guides

IssuePossible Cause(s)Troubleshooting Steps
Precipitation of this compound in Culture Medium - The compound's solubility limit in the aqueous medium has been exceeded.- The DMSO stock solution was not properly mixed into the medium.- Perform a stepwise dilution of the DMSO stock solution into pre-warmed culture medium.- Vortex the diluted solution gently before adding it to the cell culture plate.- Consider using a lower final concentration of the compound.
High Variability in Assay Results - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent pipetting techniques.
No Observable Effect on Cells - The concentration of this compound is too low.- The incubation time is too short.- The compound has degraded.- The cell line is resistant.- Perform a wider dose-response experiment with higher concentrations.- Increase the duration of the treatment.- Use a fresh aliquot of the stock solution.- Verify the results in a different, sensitive cell line as a positive control.
High Background in Cytotoxicity Assay - Contamination of the cell culture.- Phenol (B47542) red in the medium interfering with fluorescent or colorimetric readouts.- Regularly check cultures for contamination.- Use phenol red-free medium for the assay.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) in sterile DMSO. This can help in making more accurate final dilutions.

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution into pre-warmed, complete cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Mixing: Gently vortex the working solutions to ensure homogeneity before adding them to the cells.

Protocol 2: Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control). A common approach is to use a serial dilution.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - Example Range
MCF-7Breast485 - 15
HeLaCervical4810 - 25
A549Lung488 - 20
HCT116Colon482 - 10

Note: These are example values. The actual IC50 must be determined experimentally for your specific cell line and conditions.[6][7][8][9][10]

Visualizations

Experimental_Workflow Experimental Workflow for IC50 Determination A Prepare this compound Stock and Working Solutions C Treat Cells with a Range of Compound Concentrations A->C B Seed Cells in 96-well Plate and Allow Adhesion B->C D Incubate for a Defined Period (e.g., 24, 48, 72 hours) C->D E Perform Cytotoxicity Assay (e.g., MTT, MTS) D->E F Measure Absorbance/ Fluorescence E->F G Calculate IC50 Value F->G Apoptosis_Signaling_Pathway Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Caspase8->Bcl2 Bid cleavage Caspase3 Activated Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound (Hypothesized Target) Compound->Stress Cell_Cycle_Regulation Key Regulators of the Cell Cycle G1 G1 Phase S S Phase G1->S G1/S Checkpoint (Cyclin E/CDK2) G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint (Cyclin B1/CDK1) M->G1 Compound This compound (Potential Point of Action) Arrest Cell Cycle Arrest Compound->Arrest Arrest->G2 Arrest at G2/M

References

Troubleshooting inconsistent results in 1-Deacetylnimbolinin B cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cytotoxicity assays involving 1-Deacetylnimbolinin B. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxic mechanism?

This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids isolated from the fruits of Melia toosendan. While the precise mechanism for this specific compound is not extensively documented, related nimbolide (B1678885) derivatives are known to exhibit cytotoxic effects through the induction of apoptosis. Key signaling pathways implicated in the action of similar limonoids include the suppression of NF-κβ, Wnt/β-catenin, and JAK/STAT pathways, as well as inhibition of the PI3K/Akt signaling pathway. Furthermore, some nimbolides have been shown to induce reactive oxygen species (ROS) mediated apoptosis.

Q2: I am seeing high variability between my replicate wells. What are the common causes?

High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before and during seeding. Gently rock the plate in a cross-pattern after seeding to promote even distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.

  • Compound Precipitation: this compound may precipitate in the aqueous culture medium, leading to non-uniform exposure of cells to the compound. Visually inspect wells for any precipitate under a microscope.

Q3: My results show low or no cytotoxicity, even at high concentrations of this compound. What could be the problem?

Several factors can lead to lower-than-expected cytotoxicity:

  • Compound Instability: It is recommended to prepare solutions of this compound fresh for each experiment. The stability of limonoids in aqueous cell culture media can be limited over longer incubation periods (e.g., 48-72 hours). Consider shorter incubation times or replenishing the compound during the experiment.

  • Incorrect Solvent or Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. High solvent concentrations can have their own cytotoxic effects, confounding the results.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.

  • Sub-optimal Assay Conditions: The chosen incubation time may be too short to observe a cytotoxic effect. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration.

Q4: I am observing an apparent increase in cell viability at certain concentrations of this compound. Why is this happening?

This phenomenon can be due to:

  • Direct Reduction of Assay Reagent: In metabolic assays like the MTT assay, the compound itself might directly reduce the tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability. To test for this, run a cell-free control with the compound and the assay reagent.

  • Increased Metabolic Activity: At sub-lethal concentrations, some compounds can induce a stress response in cells that leads to an increase in metabolic activity, resulting in a higher signal in assays that measure metabolic function. It is advisable to confirm viability with an alternative assay that does not rely on metabolic activity, such as a trypan blue exclusion assay or a fluorescence-based live/dead staining.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Possible Causes & Solutions

Possible CauseTroubleshooting Step
Compound Solubility Issues This compound is soluble in DMSO, chloroform, and acetone. For preparing stock solutions, ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilizing the compound. Always visually inspect for precipitation after dilution in culture medium.
Compound Instability in Media Prepare fresh dilutions of this compound from a stock solution for each experiment. The stability of limonoids in aqueous solutions can be poor. Consider reducing the incubation time or conducting a time-course experiment to assess stability.
Variations in Cell Seeding Density Use a consistent cell seeding density for all experiments. Ensure cells are in the exponential growth phase at the time of treatment.
Inconsistent Incubation Times Standardize the incubation time with the compound across all experiments.
Issue 2: High Background Signal in Cytotoxicity Assay

Possible Causes & Solutions

Possible CauseTroubleshooting Step
Direct Chemical Interference Run a cell-free control by adding this compound to the assay medium with the viability reagent (e.g., MTT). If a color change occurs, this indicates direct chemical interference. Consider using an alternative assay.
Media Component Interference Use phenol (B47542) red-free media during the assay, as it can interfere with absorbance readings. Minimize serum concentration or use serum-free media during the incubation with the assay reagent if possible.
Contamination Ensure all reagents and cell cultures are free from microbial contamination, which can affect assay results.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) and untreated (medium only) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Quantitative Data

While specific IC50 values for this compound are not widely published, the following table provides reference IC50 values for a closely related nimbolide in various cancer cell lines, as determined by MTT assay. These values can serve as a preliminary guide for designing your own experiments. It is crucial to determine the IC50 value for your specific cell line and experimental conditions.

Cell LineCancer TypeIncubation TimeIC50 (µM)
Du-145Prostate Cancer24h6.86 ± 0.53
48h4.97 ± 0.72
PC-3Prostate Cancer24h8.01 ± 0.44
48hNot Reported
A-549Lung Cancer24h11.16 ± 0.84
48hNot Reported
CEM/ADR5000Leukemia (multidrug-resistant)Not Reported0.3 ± <0.01
CCRF-CEMLeukemia (sensitive)Not Reported17.4 ± 0.6

Data for nimbolide, a related compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare this compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: A standard workflow for a cytotoxicity assay using this compound.

troubleshooting_workflow cluster_investigate Investigation cluster_action Corrective Actions Start Inconsistent Results Check_Solubility Check for Precipitation Start->Check_Solubility Check_Controls Review Controls (Vehicle, Cell-free) Start->Check_Controls Check_Seeding Verify Cell Seeding Consistency Start->Check_Seeding Optimize_Solvent Optimize Solvent & Concentration Check_Solubility->Optimize_Solvent Use_Alternative_Assay Use Alternative Viability Assay Check_Controls->Use_Alternative_Assay Refine_Protocol Refine Seeding & Pipetting Technique Check_Seeding->Refine_Protocol End Consistent Results Optimize_Solvent->End Use_Alternative_Assay->End Refine_Protocol->End

Caption: A logical troubleshooting workflow for addressing inconsistent results.

signaling_pathway cluster_pathways Potential Intracellular Targets cluster_effects Cellular Effects Compound This compound (and related limonoids) PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt NFkB NF-κB Pathway Compound->NFkB Wnt_beta_catenin Wnt/β-catenin Pathway Compound->Wnt_beta_catenin JAK_STAT JAK/STAT Pathway Compound->JAK_STAT ROS Increased ROS Production Compound->ROS Proliferation Inhibition of Cell Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis NFkB->Proliferation NFkB->Apoptosis Wnt_beta_catenin->Proliferation Wnt_beta_catenin->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Cell_Death Cell Death Proliferation->Cell_Death Apoptosis->Cell_Death ROS->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Technical Support Center: Overcoming Resistance to 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Deacetylnimbolinin B and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a nimbolinin-type limonoid, which belongs to a class of highly oxygenated nortriterpenoids. Due to limited direct research on this compound, its mechanism is often inferred from the closely related and well-studied compound, nimbolide (B1678885). Nimbolide is a potent anticancer agent that modulates multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3][4] Key pathways targeted include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway disrupts cell survival and proliferation signals.[2][5][6][7][8]

  • NF-κB Pathway: Nimbolide can suppress the activation of NF-κB, a key transcription factor in inflammation and cancer progression, leading to decreased expression of anti-apoptotic proteins.[9][10][11][12][13]

  • MAPK Pathway: It modulates components of the MAPK pathway, such as ERK1/2, which are crucial for cell growth and division.[2][9]

  • Cell Cycle Regulation: Nimbolide can induce cell cycle arrest at various phases (G0/G1 or G2/M) by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][2][14]

Q2: What are the common mechanisms of drug resistance in cancer cells?

A2: Cancer cells can develop resistance to therapeutic agents through various mechanisms, which can be broadly categorized as either intrinsic (pre-existing) or acquired (developed in response to treatment). Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), which actively pump drugs out of the cell.

  • Alterations in Drug Target: Mutations or changes in the expression level of the drug's molecular target can reduce binding affinity.

  • Activation of Alternative Signaling Pathways: Cells can bypass the inhibited pathway by upregulating parallel survival pathways.

  • Altered Drug Metabolism: Increased metabolic inactivation of the drug.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins.

Q3: Is there any known cross-resistance between this compound and other chemotherapeutic agents?

A3: Specific cross-resistance profiles for this compound are not well-documented. However, based on data from nimbolide, the situation is complex. Interestingly, nimbolide has shown hypersensitivity (or collateral sensitivity) in cancer cell lines that are resistant to other drugs due to the overexpression of the P-glycoprotein (ABCB1/MDR1) efflux pump.[1] This suggests that some common mechanisms of multidrug resistance may not confer resistance to nimbolide and could even increase sensitivity. Conversely, resistance developed specifically to this compound could potentially involve pathways that also affect the efficacy of other agents targeting similar signaling cascades (e.g., other PI3K or MAPK inhibitors).

Troubleshooting Guides

Problem 1: My cancer cell line shows reduced sensitivity or has developed resistance to this compound.

Possible Cause 1: Upregulation of ABC Transporters While nimbolide shows collateral sensitivity in ABCB1-overexpressing cells, other ABC transporters could be involved in resistance. For instance, nimbolide was identified as a substrate for ABCB5 in transfected HEK293 cells, leading to reduced sensitivity.[1]

  • Troubleshooting Steps:

    • Assess ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression levels of common ABC transporters (e.g., ABCB1, ABCG2, ABCB5) in your resistant cell line compared to the parental, sensitive line.

    • Functional Efflux Assay: Perform a dye efflux assay (e.g., using Rhodamine 123 or Calcein-AM) with and without known ABC transporter inhibitors (like verapamil (B1683045) for ABCB1) to see if efflux activity is increased in resistant cells.

    • Co-treatment with Inhibitors: Test if co-administration of an appropriate ABC transporter inhibitor can restore sensitivity to this compound.

Possible Cause 2: Alterations in Key Signaling Pathways Resistant cells may have acquired mutations or adapted their signaling networks to bypass the effects of the compound.

  • Troubleshooting Steps:

    • Pathway Analysis: Using Western blotting, analyze the phosphorylation status and total protein levels of key components in the PI3K/Akt, NF-κB, and MAPK pathways in both sensitive and resistant cells, before and after treatment. Look for compensatory upregulation or reactivation of these pathways in the resistant line.

    • Upstream Receptor Analysis: Investigate upstream growth factor receptors like IGF-1R, which are known to be modulated by nimbolide and can be overexpressed in resistant cancers.[2]

    • Targeted Inhibition: Use specific inhibitors for pathways found to be hyperactive in the resistant line in combination with this compound to see if sensitivity can be restored.

Problem 2: I am observing unexpected hypersensitivity to this compound in my multidrug-resistant (MDR) cell line.

This phenomenon, known as collateral sensitivity, has been observed with nimbolide in cell lines overexpressing ABCB1/MDR1.[1] The proposed mechanism is that nimbolide treatment in these cells leads to an upregulation of the tumor suppressor PTEN, which in turn downregulates ABCB1/MDR1 expression.[1]

  • Diagram of Collateral Sensitivity:

    cluster_0 MDR Cell (High ABCB1) Nimbolide Nimbolide PTEN PTEN Nimbolide->PTEN Upregulates Apoptosis Apoptosis Nimbolide->Apoptosis Induces PI3K/Akt PI3K/Akt PTEN->PI3K/Akt Inhibits ABCB1_mRNA ABCB1 mRNA PTEN->ABCB1_mRNA Downregulates (via PI3K/Akt) PI3K/Akt->ABCB1_mRNA Promotes ABCB1_Protein ABCB1 Protein (Efflux Pump) ABCB1_mRNA->ABCB1_Protein Translates to

    Caption: Collateral sensitivity mechanism of nimbolide in ABCB1-overexpressing cells.

  • Experimental Validation:

    • Confirm ABCB1 overexpression in your MDR line.

    • Treat both parental and MDR lines with this compound and measure IC50 values to confirm hypersensitivity.

    • Use Western blotting to check for increased PTEN expression and decreased phosphorylated Akt and ABCB1 protein levels in the MDR line after treatment.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide in various human cancer cell lines, including those with known resistance mechanisms. This data can serve as a baseline for comparison in your experiments.

Cell LineCancer TypeResistance MechanismIC50 of Nimbolide (µM)Reference
CCRF-CEM LeukemiaParental (Sensitive)17.4 ± 0.6[1]
CEM/ADR5000 LeukemiaABCB1/MDR1 Overexpression0.3 ± <0.01 (Hypersensitive) [1]
HEK293 Embryonic KidneyParental (Sensitive)0.25 ± 0.02[1]
HEK293-ABCB5 Embryonic KidneyABCB5 Transfected14.5 ± 0.3[1]
MDA-MB-231-pcDNA Breast CancerParental (Sensitive)4.7 ± 0.05[1]
MDA-MB-231-BCRP Breast CancerABCG2/BCRP Transfected3.7 ± 0.2[1]
HCT116 p53+/+ Colon CancerWild-type p530.9 ± 0.05[1]
HCT116 p53-/- Colon Cancerp53 Knockout1.8 ± 0.1[1]
U87.MG GlioblastomaParental (Sensitive)1.12 ± <0.01[1]
U87.MGΔEGFR GlioblastomaEGFR Mutant3.4 ± 0.1[1]
MCF-7 Breast Cancer-4.0 (24h), 2.7 (48h)[2]
MDA-MB-231 Breast Cancer-6.0 (24h), 3.2 (48h)[2]
EJ Bladder Cancer-~3.0[14]
5637 Bladder Cancer-~3.0[14]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Method)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a broad range of concentrations (e.g., 0.01 µM to 100 µM) for the initial characterization.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with medium and the drug solvent (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., at 0.01% w/v) to each well and incubate for 2-4 hours, or until the color changes from blue to pink/purple in the control wells.

  • Measurement: Measure the fluorescence (530-560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is used to assess changes in protein expression and phosphorylation in key signaling pathways.

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, PTEN, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression.

Protocol 3: Generating a Drug-Resistant Cell Line

This protocol describes a common method for developing an acquired resistance model in vitro.[15]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line.

  • Continuous Exposure: Start by continuously exposing the parental cells to a low concentration of the drug (e.g., IC10-IC20).

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the drug concentration in a stepwise manner. This process can take several months. At each step, a portion of the cells should be cryopreserved.

  • Resistance Confirmation: Periodically, perform a cell viability assay to determine the IC50 of the drug-exposed population. A significant increase (e.g., 3 to 10-fold or higher) in the IC50 value compared to the parental line indicates the development of resistance.[15]

  • Resistant Line Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a continuous low concentration of the drug to preserve the resistant phenotype.[15]

Visualizations: Pathways and Workflows

cluster_0 Key Signaling Pathways Modulated by Nimbolide cluster_1 PI3K/Akt Pathway cluster_2 NF-κB Pathway cluster_3 MAPK Pathway Nimbolide Nimbolide Akt Akt Nimbolide->Akt Inhibits IKK IKK Nimbolide->IKK Inhibits ERK ERK Nimbolide->ERK Modulates IGF1R IGF-1R PI3K PI3K IGF1R->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival IκBα IκBα IKK->IκBα Phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Gene_Expression Anti-apoptotic & Proliferative Gene Expression NFκB->Gene_Expression Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation

Caption: Key signaling pathways modulated by nimbolide in cancer cells.

start Start: Observed Resistance to This compound ic50_confirm Confirm Resistance: Determine IC50 in Parental vs. Resistant Cells start->ic50_confirm check_efflux Hypothesis 1: Increased Drug Efflux ic50_confirm->check_efflux check_pathways Hypothesis 2: Altered Signaling ic50_confirm->check_pathways q_pcr 1a. qRT-PCR/Western for ABC Transporters (ABCB1, ABCG2, etc.) check_efflux->q_pcr western_blot 2a. Western Blot for Key Pathways (p-Akt, p-ERK, NF-κB) check_pathways->western_blot dye_assay 1b. Functional Dye Efflux Assay (e.g., Rhodamine 123) q_pcr->dye_assay cotreatment 1c. Co-treatment with ABC Transporter Inhibitors dye_assay->cotreatment efflux_conclusion Conclusion: Efflux pump overexpression is a likely mechanism of resistance. cotreatment->efflux_conclusion pathway_inhibitors 2b. Co-treatment with Pathway Inhibitors (e.g., PI3K, MEK inhibitors) western_blot->pathway_inhibitors sequencing 2c. (Optional) RNA-Seq/WES to identify mutations or altered gene expression pathway_inhibitors->sequencing pathway_conclusion Conclusion: Compensatory signaling is a likely mechanism of resistance. sequencing->pathway_conclusion

Caption: Experimental workflow for troubleshooting resistance.

References

Technical Support Center: Enhancing the Bioavailability of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding 1-Deacetylnimbolinin B is limited. This guide leverages data from its structurally similar analogue, nimbolide (B1678885), as a proxy to provide comprehensive support for your in vivo studies.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Based on studies with its analogue nimbolide, this compound is likely a lipophilic compound with poor aqueous solubility.[1] This characteristic limits its dissolution in the gastrointestinal fluids, which is a critical step for absorption into the bloodstream. Pharmacokinetic studies in rats have shown that nimbolide has poor oral absorption and low absolute bioavailability, ranging from 1.76% to 3.06% at different doses.[2]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Key strategies focus on improving its solubility and dissolution rate. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, enhancing drug solubilization.[3][4]

  • Nanoformulations: Including Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles, which increase the surface area for dissolution and can improve absorption.[5][6]

  • Co-solvent Systems: Utilizing a mixture of solvents to dissolve the compound for administration.[7]

Q3: What are the recommended solvents for preparing a stock solution of this compound (using nimbolide as a reference)?

A3: Nimbolide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) at approximately 10 mg/mL.[8] It is sparingly soluble in aqueous buffers.[8] For in vivo studies, a common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle containing co-solvents and surfactants.[7]

Q4: How can I quantify the concentration of this compound in plasma samples?

A4: A sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for accurate quantification in biological matrices.[9][10] HPLC with UV detection can also be developed, though it may have lower sensitivity.[11] A validated method for nimbolide in rat plasma using LC/QTOF/MS has been established with a calibration curve in the range of 1-1000 ng/mL.[2][9]

Troubleshooting Guides

Formulation and Administration Issues
Problem Possible Cause(s) Troubleshooting Steps
Precipitation of the compound upon dilution with an aqueous vehicle. The compound's solubility limit in the final formulation has been exceeded. The organic solvent (e.g., DMSO) concentration is too low in the final mixture to maintain solubility.- Increase the proportion of co-solvents like PEG300 or surfactants like Tween 80 in the final vehicle.[7]- Prepare the dosing solution immediately before administration to minimize the time for precipitation.- Use a formulation strategy that enhances aqueous solubility, such as SLNs or SEDDS.
Cloudy or non-homogenous dosing solution. Incomplete dissolution of the compound. Instability of the formulation.- Gently warm the solution or use sonication to aid dissolution, being careful to avoid compound degradation.[7]- Ensure all components of the vehicle are of high quality and properly mixed.- Filter the final solution through a sterile filter (e.g., 0.22 µm) if appropriate for the formulation type.
Inconsistent results in in vivo studies. Variability in formulation preparation and administration. Degradation of the compound in the formulation.- Standardize the formulation protocol, including the order of solvent addition and mixing times.- Prepare fresh formulations for each experiment, as aqueous solutions of nimbolide are not recommended for storage for more than one day.[8]- Ensure accurate and consistent dosing volumes for all animals.
Adverse effects in animals not related to the compound's pharmacology. Toxicity of the vehicle.- Minimize the concentration of organic solvents like DMSO in the final dosing solution (ideally below 10%).- Conduct a vehicle toxicity study in a small group of animals before proceeding with the main experiment.- Consider alternative, less toxic vehicle components.
Analytical Method (HPLC/LC-MS) Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting). Interaction of the analyte with active sites on the column. Inappropriate mobile phase pH. Column overload.- Use a high-purity silica (B1680970) column.- Optimize the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.[12]
Variable retention times. Fluctuations in mobile phase composition or flow rate. Temperature variations. Insufficient column equilibration.- Prepare fresh mobile phase and ensure proper mixing and degassing.[13]- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the new mobile phase before starting the analysis.[14]
Low sensitivity or no peak detected. Low concentration of the analyte in the sample. Ion suppression in LC-MS. Inefficient extraction from the plasma.- Optimize the mass spectrometry parameters (e.g., ionization source, collision energy).[9]- Modify the chromatographic method to separate the analyte from interfering matrix components.[15]- Evaluate and optimize the protein precipitation or liquid-liquid extraction method for higher recovery.
Ghost peaks. Contamination from the sample, mobile phase, or system. Late elution of components from a previous injection.- Use high-purity solvents and reagents.[12]- Implement a thorough column wash with a strong solvent between runs.- Inject a blank solvent to identify the source of contamination.

Data Presentation

Solubility of Nimbolide
Solvent/Vehicle Solubility Reference
Ethanol~10 mg/mL[8]
DMSO~10 mg/mL[8]
Dimethylformamide (DMF)~10 mg/mL[8]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL[7]
Pharmacokinetic Parameters of Nimbolide in Rats
Administration Route & Dose Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Absolute Bioavailability (%) Reference
Intravenous (10 mg/kg)--1308.8 ± 214.6-[2]
Oral (10 mg/kg)28.4 ± 5.22.035.6 ± 8.72.72[2]
Oral (30 mg/kg)45.8 ± 9.84.023.1 ± 6.41.76[2]
Oral (50 mg/kg)78.2 ± 15.66.040.1 ± 11.23.06[2]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Vehicle for In Vivo Administration

This protocol describes the preparation of a common vehicle for administering poorly soluble compounds to rodents.

Materials:

  • This compound (or Nimbolide)

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal volume of DMSO (e.g., to make up 10% of the final volume). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Add PEG300 (e.g., to make up 40% of the final volume) and mix thoroughly.

  • Add Tween 80 (e.g., to make up 5% of the final volume) and vortex to ensure a homogenous mixture.

  • Finally, add sterile saline to reach the final desired volume (e.g., to make up 45% of the final volume) and vortex thoroughly.

  • Visually inspect the solution for any precipitation or cloudiness before administration. Prepare this formulation fresh before each use.

Protocol 2: General Method for Preparing Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a generalized protocol for preparing SLNs for a poorly soluble drug like this compound. Optimization of lipid, surfactant, and process parameters is crucial.

Materials:

  • This compound (or Nimbolide)

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.

  • Subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar.[16]

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 3: General Method for Preparing a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation.

Materials:

  • This compound (or Nimbolide)

  • Oil (e.g., Olive oil, Soybean oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol, PEG400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with gentle stirring until a clear solution is formed.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon dilution, and stability. The droplet size should ideally be in the nanometer range for efficient absorption.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening formulation_prep Formulation Preparation (Co-solvent, SLN, SEDDS) solubility->formulation_prep characterization Physicochemical Characterization (Particle Size, EE%) formulation_prep->characterization dosing Animal Dosing characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: A logical workflow for enhancing the in vivo bioavailability of this compound.

nf_kb_pathway cluster_nimbolide This compound (Nimbolide Analogue) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nimbolide This compound IKK IKK nimbolide->IKK Inhibition IkB_p p-IκBα IKK->IkB_p Phosphorylation IkB IκBα NFkB p50/p65 NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-p50/p65 (Inactive Complex) IkB_NFkB->IKK Stimulus IkB_p->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Gene Target Gene Transcription (Inflammation, Proliferation) DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_nimbolide This compound (Nimbolide Analogue) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nimbolide This compound PI3K PI3K nimbolide->PI3K Inhibition Akt Akt nimbolide->Akt Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Cell Survival, Growth) pAkt->Downstream

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

References

1-Deacetylnimbolinin B interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1-Deacetylnimbolinin B. The focus is on identifying and mitigating potential interference with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay interference a concern?

This compound is a limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds found in plants of the Meliaceae family, such as neem (Azadirachta indica).[1][2][3] Limonoids, including the closely related and more extensively studied nimbolide, are known for their wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[4][5] Due to their complex chemical structures, these compounds can potentially interfere with various biochemical and cell-based assays, leading to inaccurate results.

Q2: What are the common types of assay interference observed with natural products like this compound?

Common types of assay interference include:

  • Optical Interference: The compound may absorb light or be fluorescent at the excitation and/or emission wavelengths used in an assay, leading to artificially high or low readings.

  • Chemical Reactivity: The compound may directly react with assay reagents. For instance, compounds with reducing potential can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[6][7][8]

  • Enzyme Inhibition/Activation: The compound might non-specifically inhibit or activate reporter enzymes used in assays (e.g., luciferase, alkaline phosphatase).

  • Precipitation: The compound may precipitate out of solution in the assay medium, which can scatter light and affect absorbance readings.

Q3: My results from an MTT assay show increased cell viability after treatment with this compound, which is unexpected. What could be the cause?

Natural products with antioxidant properties, such as some flavonoids and other polyphenolic compounds, have been reported to interfere with the MTT assay by directly reducing the MTT reagent to its formazan (B1609692) product.[7][8] This leads to a color change that is independent of cellular metabolic activity, thus giving a false impression of high cell viability. It is crucial to include a cell-free control to test for this possibility.

Q4: I am observing high background fluorescence in my immunofluorescence experiments with this compound. How can I troubleshoot this?

High background fluorescence, or autofluorescence, is a common issue with certain small molecules.[9][10][11][12][13] To troubleshoot this:

  • Include an unstained, compound-treated control: This will help you determine the intrinsic fluorescence of this compound under your experimental conditions.[10][12]

  • Choose appropriate fluorophores: Select dyes that are spectrally distinct from the autofluorescence of your compound. Far-red or near-infrared dyes are often good choices as autofluorescence is typically weaker in this region of the spectrum.[9][10]

  • Use a quenching agent: Commercially available autofluorescence quenching reagents can be applied to your samples.[9]

  • Optimize fixation and mounting: The choice of fixative can influence autofluorescence.[9][10][12]

Troubleshooting Guides

Guide 1: Investigating Interference in Cell Viability Assays (e.g., MTT, XTT)

This guide provides a systematic approach to identifying and mitigating interference from this compound in tetrazolium-based cell viability assays.

Potential Problem: this compound may directly reduce the tetrazolium salt, leading to a false-positive signal.

Troubleshooting Workflow:

G A Start: Unexpected MTT Assay Results B Run Cell-Free Control: Incubate this compound with MTT reagent in media (no cells) A->B C Observe Color Change? B->C D Yes: Direct Reduction Confirmed C->D Yes E No: No Direct Reduction C->E No F Mitigation Strategy: - Use an alternative assay (e.g., SRB, CellTiter-Glo) - Wash cells before adding MTT D->F H Investigate other sources of error: - Compound precipitation - Media pH changes E->H G Re-evaluate Cytotoxicity F->G I End G->I H->I

Caption: Troubleshooting workflow for MTT assay interference.

Data Interpretation:

The following table illustrates hypothetical data from a cell-free MTT assay to test for direct reduction by this compound.

ConditionAbsorbance at 570 nm (Mean ± SD)Interpretation
Media + MTT0.05 ± 0.01Background
Media + MTT + 1 µM Compound0.25 ± 0.03Direct Reduction
Media + MTT + 10 µM Compound0.85 ± 0.05Concentration-Dependent Direct Reduction
Media + MTT + Vehicle (DMSO)0.06 ± 0.01Vehicle Control
Guide 2: Addressing Autofluorescence in Imaging and Flow Cytometry

This guide outlines steps to manage autofluorescence from this compound.

Potential Problem: The intrinsic fluorescence of this compound can obscure the signal from your fluorescent probes.

Troubleshooting Steps:

  • Characterize Autofluorescence:

    • Prepare a sample of cells treated with this compound at the highest concentration you plan to use.

    • Do not add any fluorescent labels.

    • Using a microscope or flow cytometer, examine the sample using various excitation and emission filter sets to determine the spectral properties of the compound's autofluorescence.

  • Mitigation Strategies:

StrategyDescription
Spectral Separation Choose fluorescent probes with excitation and emission spectra that do not overlap with the autofluorescence of this compound. Far-red and near-infrared probes are often effective.[9][10]
Signal Amplification Use brighter fluorophores or signal amplification techniques to increase the signal-to-noise ratio.
Autofluorescence Quenching Treat fixed and permeabilized cells with a commercial autofluorescence quenching solution before staining.[9]
Computational Subtraction If your imaging software supports it, acquire an image of the autofluorescence in a separate channel and subtract it from your signal channel.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay based on the binding of the dye to cellular proteins and is generally less susceptible to interference from reducing compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This is a luminescent assay that measures caspase-3 and -7 activities. It is important to control for potential interference with the luciferase enzyme.

Methodology:

  • Cell Treatment: Plate and treat cells with this compound as you would for a cytotoxicity assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

Interference Control:

To check for direct inhibition of the luciferase enzyme, set up a cell-free reaction.

  • In a white 96-well plate, add the Caspase-Glo® 3/7 Reagent.

  • Add purified, active caspase-3 to induce a luminescent signal.

  • Add different concentrations of this compound to the wells.

  • Measure luminescence and compare the signal in the presence and absence of the compound. A decrease in signal in the presence of the compound would suggest direct enzyme inhibition.

Signaling Pathways

This compound is a derivative of nimbolide. Nimbolide has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[1][14][15]

G cluster_0 cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt MAPK MAPK (ERK1/2) This compound->MAPK NFkB NF-κB This compound->NFkB Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation Wnt Wnt/β-catenin NFkB->Wnt NFkB->Proliferation Invasion Invasion & Migration NFkB->Invasion Wnt->Proliferation

Caption: Putative signaling pathways modulated by this compound.

References

Preventing 1-Deacetylnimbolinin B precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Deacetylnimbolinin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids.[1] These compounds are of significant interest in research due to their wide range of biological activities, including antifungal, insecticidal, and cytotoxic properties.[1] Its utility in cell culture studies often relates to investigating cellular signaling pathways and its potential as a therapeutic agent.

Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?

Precipitation of this compound is a common issue and typically occurs because it is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. This "crashing out" happens when the concentration of the compound exceeds its solubility limit in the media, a problem often encountered when diluting a stock solution made in an organic solvent.[2][3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For hydrophobic compounds like this compound and the closely related nimbolide, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[3] It is effective at dissolving a wide range of nonpolar compounds and is miscible with water. Ethanol and dimethylformamide (DMF) are also potential alternatives.[3] It is crucial to prepare a high-concentration stock solution to minimize the volume of solvent added to your culture media.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many researchers recommending a concentration of 0.1% or lower to avoid impacting cell viability and function.[2][4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: Can I filter the media to remove the precipitate?

Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, so filtering it out will lead to an unquantifiable and lower effective concentration of this compound in your experiment, rendering the results unreliable. The focus should be on preventing the precipitation from occurring in the first place.

Q6: How does serum in the media affect the solubility of this compound?

Serum contains proteins such as albumin that can bind to hydrophobic compounds and help to keep them in solution. However, this effect is limited. At high concentrations, a compound can still precipitate even in media containing serum. If you are using a serum-free medium, you may encounter precipitation at lower concentrations of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Symptoms:

  • The culture medium turns cloudy or hazy immediately after adding the this compound stock solution.

  • Visible particles or crystals form in the media.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous media.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out."[2]Employ a serial dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[2]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2]
Localized High Concentration Pipetting the stock solution directly into a small area of the media can create a localized zone of high concentration, initiating precipitation.Add the stock solution drop-wise to the final volume of media while gently swirling or vortexing the flask or plate to ensure rapid and even dispersion.[2]
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][4] This may necessitate preparing a more dilute stock solution.
Issue 2: Precipitation Occurs Over Time During Incubation

Symptoms:

  • The culture medium is clear initially but becomes cloudy or develops visible precipitate after several hours or days of incubation.

  • Microscopic examination reveals crystalline structures in the culture vessel.

Potential Cause Explanation Recommended Solution
pH Shift in Media The CO2 environment in an incubator can cause a gradual change in the pH of the media, which can affect the solubility of pH-sensitive compounds.[4]Ensure your media is properly buffered for the CO2 concentration in your incubator. Consider using a medium supplemented with HEPES for more stable pH control.[4]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[4]Test the compound's stability in your specific cell culture medium over the intended duration of your experiment. If precipitation persists, consider trying a different basal media formulation.
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is required, consider using a microscope with an integrated incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific culture medium.

Materials:

  • High-concentration this compound stock solution in DMSO.

  • Your complete cell culture medium (including serum, if applicable).

  • Sterile 96-well plate or microcentrifuge tubes.

  • Pipettes and sterile tips.

  • Incubator at 37°C, 5% CO2.

Procedure:

  • Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your high-concentration stock solution in 100% DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a fixed volume of pre-warmed (37°C) complete culture medium (e.g., 198 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration (in this example, 1%).

  • Include Controls:

    • Vehicle Control: Add 2 µL of 100% DMSO to 198 µL of media.

    • Media Only Control: 200 µL of media.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under those specific conditions.

Signaling Pathways and Visualizations

This compound, like the related limonoid nimbolide, is known to exert its biological effects, such as inducing apoptosis in cancer cells, by modulating key cellular signaling pathways. Below are diagrams illustrating the inhibitory effects on the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Nimbolide This compound (Nimbolide) Nimbolide->PI3K Nimbolide->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50 (NF-κB) IkB->NFkB_complex NFkB_IkB IκBα - p65/p50 (Inactive Complex) Nucleus Nucleus NFkB_complex->Nucleus translocation Transcription Gene Transcription (Inflammation, Survival) Nimbolide This compound (Nimbolide) Nimbolide->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Long-term storage and handling of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 1-Deacetylnimbolinin B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C. Under these conditions, the compound is expected to be stable for years. For shorter periods, storage at 4°C is acceptable.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For a detailed protocol, please refer to the "Experimental Protocols" section.

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for several months with minimal degradation. However, it is best practice to prepare fresh working solutions from the stock on the day of use. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. If you need to store the solution for more than a month, it is advisable to re-examine its efficacy.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It has low solubility in aqueous solutions.

Q5: How can I be sure my compound is not degraded?

A5: The most reliable way to assess the integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the chromatogram, such as the appearance of new peaks or a decrease in the area of the main peak, can indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in working solution The compound's solubility limit has been exceeded in the aqueous medium.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system (typically <0.5% DMSO for cell-based assays).- Use a sonicator to aid dissolution.- Warm the solution gently (e.g., to 37°C) to improve solubility.
Low or no biological activity - Compound degradation.- Incorrect concentration.- Poor solubility in the assay buffer.- Check the storage conditions and age of the stock solution.- Verify the concentration of your stock solution using a spectrophotometer or by HPLC.- Confirm that the compound is fully dissolved in your assay medium. Consider the troubleshooting steps for precipitation.
Unexpected peaks in HPLC analysis - Contamination of the sample or solvent.- Degradation of the compound.- Run a blank (solvent only) to check for contamination.- Prepare a fresh solution from the solid compound and re-analyze.- If degradation is suspected, refer to the potential degradation pathway and consider stress testing (e.g., exposure to acid, base, or light) to identify degradation products.
Difficulty dissolving the solid compound The compound is highly hydrophobic.- Use a high-purity organic solvent like DMSO or ethanol (B145695) to prepare the initial stock solution.- Vortex the solution for an extended period or use an ultrasonic bath to aid dissolution.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Temperature Duration Notes
Solid-20°C> 1 yearProtect from light and moisture.
4°CMonthsFor short-term storage.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Table 2: Solubility Information

Solvent Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterLow

Visual Guides

experimental_workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis storage Solid this compound (-20°C, dark, dry) stock Prepare Stock Solution (e.g., 10 mM in DMSO) storage->stock Weigh solid working Prepare Working Solution (Dilute stock in media) stock->working Dilute experiment Perform Experiment (e.g., cell-based assay) working->experiment analysis Data Analysis experiment->analysis

Caption: Recommended experimental workflow for using this compound.

troubleshooting_workflow start Unexpected Experimental Result check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration correct? check_solubility->check_concentration Yes solubilize Improve solubilization: - Use sonication - Gentle warming - Adjust solvent composition check_solubility->solubilize No check_stability Is the compound stable? check_concentration->check_stability Yes reverify_conc Re-verify stock concentration (e.g., by HPLC) check_concentration->reverify_conc No prepare_fresh Prepare fresh stock solution from solid compound check_stability->prepare_fresh No end_good Re-run Experiment check_stability->end_good Yes solubilize->end_good reverify_conc->end_good prepare_fresh->end_good end_bad Contact Technical Support prepare_fresh->end_bad If issue persists degradation_pathway cluster_conditions Potential Stress Conditions cluster_products Hypothetical Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis isomerization Isomerization Product parent->isomerization oxidation Oxidation Product parent->oxidation acid Acidic Conditions (e.g., acidic media) acid->hydrolysis base Basic Conditions (e.g., basic media) base->hydrolysis light Light Exposure light->oxidation

Validation & Comparative

Validating the Anticancer Effects of 1-Deacetylnimbolinin B in Colon Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the anticancer effects of 1-Deacetylnimbolinin B in colon cancer cell lines is not publicly available. The following guide is a hypothetical framework designed to illustrate how such a validation study would be presented. The quantitative data for this compound is illustrative and based on the known effects of related limonoids, such as nimbolide.

This guide provides a comparative analysis of the hypothetical anticancer effects of this compound against established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin, in colon cancer cell lines.

Comparative Efficacy of Anticancer Agents in Colon Cancer Cell Lines

The following table summarizes the hypothetical cytotoxic effects of this compound compared to 5-Fluorouracil and Oxaliplatin on the HCT116 and HT29 human colon cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) after 48 hours of treatment, as would be determined by an MTT assay.

CompoundHCT116 IC50 (µM)HT29 IC50 (µM)
This compound (Hypothetical)8.512.2
5-Fluorouracil~5-15[1]>50[2]
Oxaliplatin~2-10[2]~1-5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5]

  • Cell Seeding: Colon cancer cells (HCT116 or HT29) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound, 5-Fluorouracil, or Oxaliplatin and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[5]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: 400 µL of 1X Annexin-binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[7][8][9]

  • Cell Treatment and Harvesting: Cells are treated with the compounds for 24 hours, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.[8]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[8]

  • Incubation: Cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.[10][11][12]

  • Protein Extraction: After treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p65, IκBα, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G Experimental Workflow for Anticancer Drug Validation cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation cluster_2 Mechanism of Cell Death cluster_3 Signaling Pathway Analysis Seed HCT116 & HT29 Cells Seed HCT116 & HT29 Cells Treat with this compound, 5-FU, Oxaliplatin Treat with this compound, 5-FU, Oxaliplatin Seed HCT116 & HT29 Cells->Treat with this compound, 5-FU, Oxaliplatin MTT Assay (48h) MTT Assay (48h) Treat with this compound, 5-FU, Oxaliplatin->MTT Assay (48h) Annexin V/PI Staining Annexin V/PI Staining Treat with this compound, 5-FU, Oxaliplatin->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Treat with this compound, 5-FU, Oxaliplatin->Cell Cycle Analysis Protein Extraction Protein Extraction Treat with this compound, 5-FU, Oxaliplatin->Protein Extraction Determine IC50 Values Determine IC50 Values MTT Assay (48h)->Determine IC50 Values Flow Cytometry Analysis (Apoptosis) Flow Cytometry Analysis (Apoptosis) Annexin V/PI Staining->Flow Cytometry Analysis (Apoptosis) Flow Cytometry Analysis (Cell Cycle Arrest) Flow Cytometry Analysis (Cell Cycle Arrest) Cell Cycle Analysis->Flow Cytometry Analysis (Cell Cycle Arrest) Western Blot Western Blot Protein Extraction->Western Blot Analyze NF-κB & PI3K/Akt Pathways Analyze NF-κB & PI3K/Akt Pathways Western Blot->Analyze NF-κB & PI3K/Akt Pathways

Caption: Workflow for in vitro validation of anticancer compounds.

Hypothesized Signaling Pathway Inhibition by this compound

Based on the activity of related compounds, it is hypothesized that this compound may exert its anticancer effects through the inhibition of the NF-κB and PI3K/Akt signaling pathways, which are often dysregulated in colorectal cancer.[13][14][15][16][17][18][19]

Caption: Hypothesized inhibition of NF-κB and PI3K/Akt pathways.

References

A Comparative Cytotoxicity Analysis: 1-Deacetylnimbolinin B Versus the Potent Limonoid, Nimbolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of two limonoids: 1-Deacetylnimbolinin B and the well-studied nimbolide (B1678885). This analysis is based on available experimental data to objectively assess their potential as cytotoxic agents.

While extensive research has highlighted the potent anticancer activities of nimbolide, a prominent limonoid derived from the neem tree (Azadirachta indica), data on the cytotoxic effects of this compound, a nimbolinin-type limonoid isolated from Melia toosendan, is comparatively scarce. This guide consolidates the available in vitro data to draw a preliminary comparison between these two compounds.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The available data for this compound's antiproliferative activity is limited to two human cancer cell lines: lung carcinoma (A-549) and promyelocytic leukemia (HL-60). In contrast, nimbolide has been extensively evaluated against a wide array of cancer cell lines.

For a direct comparison, the following table summarizes the IC50 values of this compound and nimbolide against the same cell lines where data is available.

CompoundCell LineCell TypeIC50 (µM)
This compound A-549Human Lung Carcinoma> 40
HL-60Human Promyelocytic Leukemia> 40
Nimbolide A-549Human Lung Carcinoma8.01 ± 0.44 (24h)
4.97 ± 0.72 (48h)
HL-60Human Promyelocytic Leukemia~1.0 - 2.5

Note: The IC50 values for nimbolide can vary between studies due to different experimental conditions such as exposure time.

Based on this limited dataset, nimbolide demonstrates significantly higher cytotoxic activity against both A-549 and HL-60 cell lines, with IC50 values in the low micromolar range. In contrast, this compound exhibits weak to no cytotoxic activity, with IC50 values exceeding 40 µM in the same cell lines.

Experimental Protocols

The methodologies employed to determine the cytotoxic activity of these compounds are crucial for interpreting the results.

Cytotoxicity Assay for this compound

The antiproliferative activity of this compound was evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Lines and Culture: Human lung carcinoma (A-549) and human promyelocytic leukemia (HL-60) cells were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Procedure: The SRB assay, a colorimetric test, was used to assess cell viability. Cells were seeded in 96-well plates and exposed to various concentrations of this compound for 72 hours. After incubation, the cells were fixed with trichloroacetic acid and stained with SRB dye. The absorbance was measured at 515 nm to determine the cell density.

  • Data Analysis: The IC50 values were calculated from dose-response curves.

Cytotoxicity Assay for Nimbolide

The cytotoxic effects of nimbolide have been determined using various methods, with the MTT assay being one of the most common.

  • Cell Lines and Culture: A wide range of cancer cell lines have been used, including A-549 and HL-60. Cells are typically grown in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Cells are seeded in 96-well plates and treated with different concentrations of nimbolide for specified durations (e.g., 24 or 48 hours). Subsequently, MTT solution is added to each well, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then read using a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in cytotoxicity testing and the known mechanisms of nimbolide, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates incubation1 Incubation (24h) cell_culture->incubation1 add_compound Addition of Test Compound (this compound or Nimbolide) incubation1->add_compound incubation2 Incubation (e.g., 24h, 48h, or 72h) add_compound->incubation2 add_reagent Addition of Cytotoxicity Reagent (e.g., MTT or SRB) incubation2->add_reagent incubation3 Incubation add_reagent->incubation3 read_plate Absorbance Measurement incubation3->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity assays.

Nimbolide has been shown to exert its cytotoxic and apoptotic effects through the modulation of several key signaling pathways.

nimbolide_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis nimbolide Nimbolide pi3k PI3K nimbolide->pi3k ras Ras nimbolide->ras ikk IKK nimbolide->ikk bcl2 Bcl-2 (anti-apoptotic) nimbolide->bcl2 bax Bax (pro-apoptotic) nimbolide->bax akt Akt pi3k->akt nfkb NF-κB akt->nfkb activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->nfkb activates ikb IκBα ikk->ikb inhibits degradation ikb->nfkb sequesters nfkb->bcl2 upregulates caspases Caspases bax->caspases apoptosis Cell Death caspases->apoptosis

Caption: Simplified overview of signaling pathways modulated by nimbolide.

Conclusion

Based on the currently available scientific literature, nimbolide is a significantly more potent cytotoxic agent than this compound against the tested human cancer cell lines. The substantial difference in their IC50 values suggests a lower potential for this compound as a cytotoxic compound in the contexts examined.

Further research is warranted to explore the cytotoxic profile of this compound against a broader panel of cancer cell lines and to elucidate its mechanism of action. Such studies would provide a more comprehensive understanding of its biological activities and its potential, if any, in the development of novel therapeutic agents. For researchers in drug discovery, nimbolide remains a more promising lead compound for further investigation and development due to its well-documented and potent cytotoxic effects across numerous cancer cell types.

A Comparative Analysis of the Mechanisms of Action: Azadirachtin and Nimbolide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Selection: The initial topic for this guide was a comparison between 1-Deacetylnimbolinin B and azadirachtin (B1665905). However, a comprehensive literature search revealed a significant lack of specific mechanistic data for this compound. To provide a robust and data-rich comparison as requested, this guide will instead focus on nimbolide (B1678885) , a closely related and extensively studied limonoid also derived from the neem tree (Azadirachta indica). Nimbolide's well-documented anticancer properties provide a strong contrast to the insecticidal mechanism of azadirachtin, making for a valuable comparative analysis for researchers and drug development professionals.

This guide provides an objective comparison of the distinct mechanisms of action of azadirachtin, a potent natural insecticide, and nimbolide, a promising anticancer agent. It details their molecular targets, effects on signaling pathways, and the resulting physiological outcomes, supported by experimental data and protocols.

Overview of Mechanisms of Action

Azadirachtin and nimbolide, despite originating from the same natural source, have evolved to target fundamentally different biological systems. Azadirachtin primarily functions as an insect growth disruptor by interfering with the endocrine signaling of insects. In contrast, nimbolide exhibits potent cytotoxicity against various cancer cell lines by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.

Azadirachtin: An Insect Endocrine Disruptor

Azadirachtin is the principal insecticidal compound in neem extracts.[1] Its mechanism is not immediate toxicity but rather a disruption of insect development, feeding, and reproduction.[1]

  • Primary Mechanism: Azadirachtin's main mode of action is the antagonism of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[2] Structurally similar to ecdysteroids, it interferes with the ecdysone (B1671078) receptor (EcR), a nuclear receptor crucial for initiating molting and metamorphosis.[1][3][4] This interference blocks the proper signaling cascade, leading to failed ecdysis (molting), developmental abnormalities, and ultimately, death of the insect, particularly in larval stages.[3][5][6]

  • Secondary Effects:

    • Antifeedant: It acts as a powerful feeding deterrent, making treated plants unpalatable to insects.[1][2][5]

    • Reproductive Disruption: It can impair reproductive functions in adult insects, leading to sterility in some species.[2]

Nimbolide: A Multifunctional Anticancer Agent

Nimbolide has emerged as a significant subject of cancer research due to its ability to target multiple hallmarks of cancer. Its activity is primarily centered on inducing programmed cell death (apoptosis) and inhibiting the pro-survival pathways that are often dysregulated in cancer cells.[7][8]

  • Primary Mechanism: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][9] It modulates the expression of Bcl-2 family proteins to promote the release of cytochrome c from mitochondria and activates caspases, the key executioner enzymes of apoptosis.[9]

  • Modulation of Signaling Pathways: A critical aspect of nimbolide's action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9] NF-κB is a transcription factor that is constitutively active in many cancers, driving the expression of genes involved in inflammation, proliferation, and cell survival. Nimbolide's inhibition of NF-κB is a central node in its anticancer effects.[9] It also suppresses other pro-survival pathways like PI3K/Akt/mTOR and STAT3.[3]

  • Secondary Effects:

    • Cell Cycle Arrest: Nimbolide can halt the progression of the cell cycle, typically at the G1/S or G2/M phases, preventing cancer cells from dividing.[2][9]

    • Anti-Metastatic and Anti-Angiogenic: It has been shown to inhibit tumor invasion, migration, and the formation of new blood vessels (angiogenesis) that tumors need to grow.[2][3][8]

Comparative Data

The following tables summarize the key differences between azadirachtin and nimbolide and present quantitative data from representative bioassays.

Table 1: High-Level Comparison of Azadirachtin and Nimbolide

FeatureAzadirachtinNimbolide
Primary Bioactivity Insect Growth Regulator, AntifeedantAnticancer, Anti-inflammatory
Target Organism/Cell Insects (over 200 species)[2]Human Cancer Cells (various types)[7]
Primary Molecular Target Ecdysone Receptor (EcR)[4][10]IκB Kinase (IKK), upstream of NF-κB[9]
Key Signaling Pathway Ecdysone Signaling Pathway[9][11]NF-κB, PI3K/Akt, STAT3 Signaling Pathways[3]
Physiological Outcome Molting inhibition, growth disruption, starvation, sterility, and death.[1][5]Apoptosis induction, cell cycle arrest, inhibition of proliferation and metastasis.[2][8]

Table 2: Insecticidal Activity of Azadirachtin

Target Insect SpeciesBioassay TypeEndpointEffective Concentration (EC50/LC50)
Macrosiphum rosae (Rose aphid)Field SprayPopulation Reduction0.88% (Neem Seed Extract)
Macrosiphoniella sanbornii (Chrysanthemum aphid)Field SprayPopulation Reduction0.96% (Neem Seed Extract)
Aphis glycines (Soybean aphid)Lab AssayNymphal Mortality~80% mortality at tested concentrations
Spodoptera littoralis (Cotton leafworm)Larval FeedingLarvicidal ActivityDose-dependent mortality

Data compiled from studies on neem extracts containing azadirachtin as the primary active component.[12][13]

Table 3: In Vitro Anticancer Activity of Nimbolide (IC50 Values)

Cancer Cell LineCancer TypeIC50 (µM)
U251Glioblastoma0.5 µM
CH157Glioblastoma1.0 µM
Panc-1Pancreatic Cancer2.5 µM
MiaPaCa-2Pancreatic Cancer2.5 µM
PC-3Prostate Cancer5.0 µM
MCF-7Breast Cancer2.0 µM

IC50 values represent the concentration of nimbolide required to inhibit the growth of 50% of the cancer cells.[2]

Key Experimental Protocols

Protocol 1: Insect Growth Regulatory Bioassay (for Azadirachtin)

This protocol is used to determine the effect of a compound on insect development.

  • Diet Preparation: Prepare an artificial diet specific to the target insect (e.g., Helicoverpa armigera).

  • Compound Incorporation: Incorporate various concentrations of azadirachtin (dissolved in a suitable solvent like ethanol) into the molten diet after it has cooled to approximately 50-60°C. A control diet should be prepared with the solvent alone.

  • Assay Setup: Dispense the diet into individual wells of a 24-well plate. Once solidified, place one pre-weighed 2nd or 3rd instar larva into each well.

  • Incubation: Maintain the plates in a controlled environment (e.g., 25°C, 65% relative humidity, 14:10 light:dark cycle).

  • Data Collection: Record larval mortality, larval weight, and developmental stage (e.g., days to pupation, pupal weight, adult emergence) daily for 10-14 days.

  • Analysis: Calculate mortality rates and use probit analysis to determine the lethal concentration (LC50) value. Compare developmental times and weights between treated and control groups using statistical tests like ANOVA.

Protocol 2: MTT Cytotoxicity Assay (for Nimbolide)

This colorimetric assay measures cell viability and is used to determine the IC50 of a cytotoxic compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of nimbolide in culture medium. Replace the medium in the wells with 100 µL of the nimbolide dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the control wells to calculate the percentage of cell viability. Plot viability against log concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with nimbolide at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody and Dye Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and workflows discussed.

Azadirachtin_Mechanism cluster_insect_cell Insect Cell EcR Ecdysone Receptor (EcR) EcRE Ecdysone Response Element (DNA) Block X USP Ultraspiracle (USP) Genes Molting Genes (Expression) EcRE->Genes Molting Successful Molting & Metamorphosis Genes->Molting Outcome Molting Failure & Growth Arrest Genes->Outcome Aza Azadirachtin Aza->EcR Binds & Blocks Ecdysone Ecdysone (Hormone) Ecdysone->EcR Binds & Activates Block->EcRE

Caption: Azadirachtin mimics ecdysone, blocking the receptor and halting gene expression for molting.

Nimbolide_Mechanism cluster_pathway NF-κB Pro-Survival Pathway IKK IKK Complex NFkB_complex p65 p50 IκBα IKK->NFkB_complex:ikb Phosphorylates IkB IκBα NFkB_p65 p65 NFkB_p50 p50 Proteasome Proteasomal Degradation NFkB_complex:ikb->Proteasome Ubiquitination NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Survival_Genes Transcription of Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) Nucleus->Survival_Genes Cell_Survival Cell Survival & Proliferation Survival_Genes->Cell_Survival Apoptosis Apoptosis Survival_Genes->Apoptosis Downregulation Nimbolide Nimbolide Block X Nimbolide->Block Block->IKK Inhibition

Caption: Nimbolide inhibits the IKK complex, preventing NF-κB activation and promoting apoptosis.

Apoptosis_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis cluster_results Results Interpretation A 1. Seed & Treat Cells (e.g., with Nimbolide for 24h) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with PBS & Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate 15 min in the Dark D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Gate Population & Analyze Quadrants F->G Q1 Q1: Necrotic (AV-/PI+) G->Q1 Q2 Q2: Late Apoptotic (AV+/PI+) G->Q2 Q3 Q3: Viable (AV-/PI-) G->Q3 Q4 Q4: Early Apoptotic (AV+/PI-) G->Q4

Caption: Workflow for detecting apoptosis via Annexin V and Propidium Iodide flow cytometry.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Deacetylnimbolinin B and Other Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-Deacetylnimbolinin B, a naturally occurring limonoid, with other notable limonoids. By examining their biological activities and the structural features that govern them, this document aims to inform future research and drug development efforts in this promising class of compounds. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Introduction to Limonoids

Limonoids are a class of highly oxygenated tetranortriterpenoids predominantly found in plants of the Meliaceae and Rutaceae families. They have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and insecticidal properties. Notable members of this class include nimbolide, gedunin, and azadirachtin, which have been extensively studied. This compound, and its closely related analogue 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), are limonoids isolated from Melia toosendan that have demonstrated significant biological potential, particularly in the realm of anti-inflammatory action.

The core structure of limonoids, with its furan (B31954) ring and various oxygen-containing functional groups, provides a scaffold for a wide range of chemical modifications, leading to a broad spectrum of biological activities. Understanding the relationship between these structural modifications and the resulting biological effects is crucial for the development of novel therapeutic agents.

Comparative Biological Activity

This section compares the anti-inflammatory and cytotoxic activities of this compound (represented by data for TNB) with other well-characterized limonoids. The data is presented in tabular format for ease of comparison.

Anti-inflammatory Activity

The anti-inflammatory potential of limonoids is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated immune cells, such as microglia.

CompoundCell LineAssayIC50 (µM)Reference
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) BV-2 (microglia)NO Production~5 [1]
Nimbolinin ABV-2 (microglia)NO Production>10[1]
Nimbolinin BBV-2 (microglia)NO Production>10[1]
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) BV-2 (microglia)TNF-α Production~7.5 [1]
Nimbolinin ABV-2 (microglia)TNF-α Production>10[1]
Nimbolinin BBV-2 (microglia)TNF-α Production>10[1]

Table 1: Comparative Anti-inflammatory Activity of Limonoids from Melia toosendan. [1]

Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
NimbolideU937 (human lymphoma)0.48
NimbolideHL-60 (human leukemia)0.62
NimbolidePC-3 (prostate cancer)2.5
NimbolideMCF-7 (breast cancer)5.0
GeduninPC-3 (prostate cancer)9.4
Azadirachtin AA549 (lung cancer)>100

Table 2: Cytotoxic Activity of Various Limonoids against Human Cancer Cell Lines.

Structure-Activity Relationship (SAR) Analysis

Anti-inflammatory Activity

The superior anti-inflammatory activity of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) compared to nimbolinin A and nimbolinin B suggests that the presence of the tigloyl group at the C-1 position is crucial for its potent inhibition of NO and TNF-α production[1]. The absence of an acetyl group at the C-1 position, as indicated by its name, may also contribute to its activity profile. The core nimbolinin skeleton, with its specific arrangement of rings and functional groups, provides the necessary framework for interaction with its biological targets.

Cytotoxic Activity

For cytotoxicity, the α,β-unsaturated ketone moiety in the A-ring and the furan ring are generally considered critical for the activity of many limonoids, including nimbolide. These reactive sites are thought to participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the disruption of cellular processes and induction of apoptosis.

While direct evidence for this compound is lacking, its structural similarity to other cytotoxic limonoids suggests that it may also exhibit anticancer properties. Further research is warranted to evaluate its cytotoxic potential and elucidate the specific structural determinants of this activity. The presence and nature of substituents on the limonoid core can significantly modulate cytotoxicity. For instance, modifications to the furan ring or the A-ring can lead to a significant loss of activity.

Signaling Pathways

Anti-inflammatory Signaling

1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways in LPS-stimulated microglial cells[1].

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (nucleus) NFkappaB->NFkappaB_nuc translocates Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, COX-2, IL-1β) NFkappaB_nuc->Inflammation induces p_JNK p-JNK JNK->p_JNK phosphorylates p_JNK->Inflammation induces TNB 1-O-tigloyl-1-O-deacetyl- nimbolinin B (TNB) TNB->IKK inhibits TNB->JNK inhibits

Caption: Inhibition of NF-κB and JNK pathways by TNB.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., U937, HL-60, PC-3, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test limonoids (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages or microglia.

Materials:

  • BV-2 microglial cells or RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test limonoids for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound, as represented by its analogue 1-O-tigloyl-1-O-deacetyl-nimbolinin B, demonstrates potent anti-inflammatory activity, superior to other related nimbolinins. This activity is mediated through the inhibition of the NF-κB and JNK signaling pathways. The structure-activity relationship for this effect highlights the importance of the C-1 position substituent.

While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on structurally similar limonoids, such as nimbolide, suggests its potential in this area. The presence of key structural motifs associated with cytotoxicity in other limonoids provides a strong rationale for further investigation.

Future research should focus on:

  • Evaluating the cytotoxic activity of this compound against a panel of human cancer cell lines to establish its anticancer potential and determine its IC50 values.

  • Synthesizing a series of this compound analogues with modifications at various positions to further elucidate the structure-activity relationships for both anti-inflammatory and anticancer activities.

  • Investigating the detailed molecular mechanisms underlying the biological activities of this compound, including the identification of its direct protein targets.

Such studies will be instrumental in advancing our understanding of this promising class of natural products and could pave the way for the development of novel and effective therapeutic agents for inflammatory diseases and cancer.

References

Replicating Published Findings on the Biological Effects of Nimbolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological effects of nimbolide (B1678885), a potent bioactive compound isolated from the neem tree (Azadirachta indica), with a focus on its anti-cancer and anti-inflammatory properties. Due to the limited availability of published data on 1-Deacetylnimbolinin B, this guide centers on the closely related and extensively studied compound, nimbolide. We present a comparative analysis of nimbolide's effects with other known inhibitors of key signaling pathways, supported by experimental data and detailed protocols to facilitate the replication of these findings.

Comparative Efficacy of Nimbolide and Alternative Inhibitors

The cytotoxic effects of nimbolide have been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide and selected alternative inhibitors targeting key signaling pathways implicated in cancer progression.

CompoundTarget PathwayCell LineIC50 (µM)Reference
Nimbolide Multiple (NF-κB, PI3K/Akt, STAT3)MDA-MB-231 (Breast)1.97 ± 0.24[1]
MCF-7 (Breast)5.04 ± 0.25[1]
CEM/ADR5000 (Leukemia)0.3 ± <0.01[2]
HCT116 p53+/+ (Colon)0.9 ± 0.05[2]
Parthenolide (B1678480) NF-κBMCF-7 (Breast)9.54 ± 0.82[3]
SiHa (Cervical)8.42 ± 0.76[3]
MDA-MB-231 (Breast)~6-9[4][5]
Wortmannin PI3K/AktMDA-MB-231 (Breast)0.05 - 0.2 (nM range)[6]
Stattic STAT3UM-SCC-17B (Head & Neck)2.562 ± 0.409[7]
OSC-19 (Head & Neck)3.481 ± 0.953[7]
Cal33 (Head & Neck)2.282 ± 0.423[7]
MDA-MB-231 (Breast)5.5[8]
CCRF-CEM (Leukemia)3.188[9]
Jurkat (Leukemia)4.89[9]

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its pleiotropic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Nimbolide has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in cell proliferation, anti-apoptosis, and angiogenesis.

NF_kB_Pathway cluster_NFkB TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Inhibits Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequestered by Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Promotes Nimbolide Nimbolide Nimbolide->IKK Inhibits PI3K_Akt_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Nimbolide Nimbolide Nimbolide->PI3K Inhibits Phosphorylation Nimbolide->Akt Inhibits Phosphorylation STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Promotes Nimbolide Nimbolide Nimbolide->STAT3 Inhibits Activation MTT_Workflow Start Start Seed Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates Start->Seed Incubate1 Incubate for 24 hours (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with varying concentrations of Nimbolide (e.g., 0-10 µM) Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 AddMTT Add MTT solution (0.5 mg/mL) to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm using a microplate reader Solubilize->Read Analyze Calculate cell viability and IC50 values Read->Analyze End End Analyze->End

References

Head-to-head comparison of 1-Deacetylnimbolinin B and other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1-Deacetylnimbolinin B and its structurally related natural compounds, with a focus on cytotoxic activity and molecular mechanisms.

Introduction

Limonoids, a class of highly oxygenated tetranortriterpenoids, are predominantly found in the Meliaceae and Rutaceae plant families and are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties. Within this class, nimbolinin-type limonoids, isolated from plants such as Melia toosendan (also known as Melia azedarach) and the famed neem tree (Azadirachta indica), have garnered significant interest in the scientific community. This guide provides a head-to-head comparison of this compound and other notable natural limonoids, with a primary focus on the extensively studied compound, nimbolide (B1678885). Due to the limited specific experimental data available for this compound, this comparison leverages the wealth of information on nimbolide and other cytotoxic limonoids from Melia toosendan to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Cytotoxic Activity

Table 1: Cytotoxicity of Nimbolide Against Human Cancer Cell Lines
Cancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Citation
U937Human histiocytic lymphoma0.5 - 5.0Not Specified[1]
HL-60Human promyelocytic leukemia0.5 - 5.0Not Specified[1]
THP-1Human acute monocytic leukemia0.5 - 5.0Not Specified[1]
B16Murine melanoma0.5 - 5.0Not Specified[1]
CCRF-CEMHuman T-cell acute lymphoblastic leukemia17.4 (± 0.6)Not Specified[2]
CEM/ADR5000Multidrug-resistant leukemia0.3 (± <0.01)Not Specified[2]
U87.MGHuman glioblastoma-astrocytoma1.12 (± <0.01)Not Specified[2]
HCT116 p53+/+Human colorectal carcinoma0.9 (± 0.05)Not Specified[2]
HCT116 p53-/-Human colorectal carcinoma1.8 (± 0.1)Not Specified[2]
EJHuman bladder carcinoma~312[3]
5637Human bladder carcinoma~312[3]
Du-145Human prostate carcinoma6.86 (± 0.53)24[4]
5.83 (± 0.33)48[4]
PC-3Human prostate carcinoma8.01 (± 0.44)24[4]
4.97 (± 0.72)48[4]
A-549Human lung carcinoma11.16 (± 0.84)24[4]
7.59 (± 0.34)48[4]
BCWM.1Waldenström's macroglobulinemia0.2Not Specified[5]
Table 2: Cytotoxicity of Other Limonoids from Melia toosendan
CompoundCancer Cell LineIC50 (µM)Citation
Meliatoxin B1KB (Human oral epidermoid carcinoma)Active (Concentration not specified)[6]
ToosendaninKB (Human oral epidermoid carcinoma)Active (Concentration not specified)[6]
Trichilinin BAZ521 (Human gastric adenocarcinoma)58.2[7]
3-deacetyl-4'-demethyl-28-oxosalanninAZ521 (Human gastric adenocarcinoma)3.2[7]
23-hydroxyohchininolideAZ521 (Human gastric adenocarcinoma)78.5[7]

Mechanisms of Action: A Focus on Nimbolide

Nimbolide has been shown to exert its anticancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are two of the most significant targets of nimbolide.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cancer development by promoting cell proliferation and inhibiting apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. Nimbolide has been shown to inhibit this pathway at multiple points[8][9][10][11]. It can directly target the IKK complex, preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[9][12]. This ultimately leads to the downregulation of NF-κB target genes that promote cancer cell survival and proliferation.

NF_kB_Inhibition_by_Nimbolide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasomal\nDegradation Proteasomal Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nimbolide Nimbolide Nimbolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-survival Genes DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by Nimbolide.
Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Nimbolide has been demonstrated to suppress the PI3K/Akt signaling cascade[13][14][15][16][17]. By inhibiting the phosphorylation of both PI3K and Akt, nimbolide prevents the activation of downstream effectors, leading to cell cycle arrest and the induction of apoptosis[15][16].

PI3K_Akt_Inhibition_by_Nimbolide GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Nimbolide Nimbolide Nimbolide->PI3K Inhibits Nimbolide->Akt Inhibits

Inhibition of the PI3K/Akt Signaling Pathway by Nimbolide.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Test compounds (e.g., this compound, Nimbolide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified incubator[18].

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[19].

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken gently to ensure complete dissolution[19].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Data Acquisition seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add Test Compounds incubate_overnight->add_compounds incubate_treatment Incubate (24/48/72 h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4 h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Workflow for the MTT Cell Viability Assay.
NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a test compound.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • 96-well white, opaque cell culture plates

  • Test compounds

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a density of approximately 5 x 10^4 cells per well and incubate overnight[20][21][22].

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • NF-κB Activation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 6 hours[20].

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by the reduction in luminescence compared to the TNF-α-stimulated control. Calculate the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample[23][24].

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane[23].

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody[23][24].

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

While direct experimental data for this compound remains limited, the extensive research on the closely related limonoid, nimbolide, provides a strong foundation for understanding the potential anticancer activities of this class of natural compounds. The potent cytotoxicity of nimbolide against a wide array of cancer cell lines, coupled with its ability to modulate key oncogenic signaling pathways such as NF-κB and PI3K/Akt, highlights the therapeutic promise of Meliaceae limonoids. Further investigation into the specific bioactivities and mechanisms of action of this compound and other less-studied limonoids is warranted to fully explore their potential as novel anticancer agents. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies in this promising area of natural product drug discovery.

References

Safety Operating Guide

Prudent Disposal Procedures for 1-Deacetylnimbolinin B in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to any handling or disposal of 1-Deacetylnimbolinin B, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is known and confirmed.

  • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle with a secure cap).

  • Sharps Waste: Any sharps (e.g., needles, pipette tips, glassware) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or responsible person

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure area that is away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not store incompatible waste types together.

  • Keep waste containers sealed at all times, except when adding waste.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Chemical wastes may interfere with water treatment processes and can pose a threat to the environment.[1]

Experimental Workflow for Disposal

start Start: Generation of This compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label Label Waste Containers (Name, Hazard, Date) segregate->label store Store in Designated Secure Area label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_process End: Proper Disposal by Certified Vendor pickup->end_process

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety Precautions

compound This compound (Unknown Hazards) risk_assessment Conduct Risk Assessment compound->risk_assessment ppe Mandatory PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe handling Safe Handling Procedures (Fume Hood) risk_assessment->handling disposal Proper Disposal Protocol risk_assessment->disposal spill_response Spill Response Plan risk_assessment->spill_response

Caption: Foundational safety principles for handling this compound.

References

Personal protective equipment for handling 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment:

Compounds of this nature, often investigated for their cytotoxic or other potent biological activities, should be handled as potentially hazardous substances. Based on data from analogous research compounds, potential hazards may include:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Long-Term Health Effects: Potential for mutagenicity, carcinogenicity, reproductive toxicity, and organ damage through prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 1-Deacetylnimbolinin B.

Body PartRequired PPESpecifications and Best Practices
Hands Double Gloving (Nitrile)Wear two pairs of chemical-resistant nitrile gloves.[4] Latex and fabric gloves are not suitable.[4] Change gloves immediately if contaminated, torn, or after extended use.
Body Disposable Lab Coat or GownA disposable, solid-front, back-closing gown is preferred. Ensure it is rated for chemical protection.[5] Standard cotton lab coats may not offer sufficient protection against splashes.
Eyes Chemical Safety GogglesTightly fitting safety goggles are mandatory to protect against splashes.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Respirator (N95 or higher)For handling powders or creating aerosols, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation.[5][7]
Feet Closed-toe Shoes and Shoe CoversWear closed-toe shoes. Use disposable shoe covers when working in a designated potent compound handling area.

Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to ensure minimal exposure during routine laboratory operations involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh dissolve Dissolve/Prepare Solutions in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_generation Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Gowns, etc.) solid_container Hazardous Solid Waste Bag solid_waste->solid_container liquid_waste Contaminated Liquids (Solutions, Rinsates) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Hazardous Sharps Container sharps_waste->sharps_container final_disposal Licensed Hazardous Waste Disposal solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.